5-Bromo-6-methyl-1,3-benzothiazol-2-amine
Description
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Properties
IUPAC Name |
5-bromo-6-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFKOJQPISWLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589443 | |
| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944887-82-5 | |
| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
CAS Number: 944887-82-5[1]
This technical guide provides a comprehensive overview of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical and physical properties, a proposed synthesis protocol, and its potential biological significance, with a focus on its role as a potential kinase inhibitor.
Chemical and Physical Properties
While specific experimental data for this compound is limited, the following table summarizes its known identifiers and predicted properties based on its chemical structure and data from structurally related compounds.
| Property | Value | Source/Method |
| CAS Number | 944887-82-5 | ChemWhat[1] |
| Molecular Formula | C₈H₇BrN₂S | Calculated |
| Molecular Weight | 243.12 g/mol | Calculated |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=C(C=C2SC(=N)N=C2C1)Br | |
| InChI Key | InChIKey=ZPUJTWBWSOOMRP-UHFFFAOYSA-N | PubChem[2] |
| Physical State | Solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and ethanol (Predicted) |
Synthesis Protocol
A proposed two-step synthesis is outlined below, starting from 4-bromo-3-methylaniline.
Part 1: Synthesis of 1-(4-Bromo-3-methylphenyl)thiourea
Materials:
-
4-Bromo-3-methylaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
A mixture of 4-bromo-3-methylaniline (1 equivalent) and concentrated hydrochloric acid in water is prepared.
-
To this solution, a solution of ammonium thiocyanate (1.1 equivalents) in water is added.
-
The reaction mixture is heated at reflux for several hours until the starting aniline is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude 1-(4-bromo-3-methylphenyl)thiourea is washed with cold water and can be purified by recrystallization from a suitable solvent such as aqueous ethanol.
Part 2: Oxidative Cyclization to this compound
Materials:
-
1-(4-Bromo-3-methylphenyl)thiourea
-
Bromine
-
Chloroform or Acetic Acid
Procedure:
-
The synthesized 1-(4-bromo-3-methylphenyl)thiourea (1 equivalent) is dissolved in a suitable solvent like chloroform or glacial acetic acid.
-
The solution is cooled in an ice bath.
-
A solution of bromine (1 equivalent) in the same solvent is added dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The precipitated product, the hydrobromide salt of this compound, is collected by filtration.
-
The salt is then treated with a base, such as aqueous ammonia or sodium bicarbonate, to neutralize it and yield the free amine.
-
The final product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Signaling Pathways
The benzothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, 2-aminobenzothiazole derivatives have garnered significant attention as potential anticancer agents.
Recent studies have highlighted the role of certain 2-aminobenzothiazole derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5][6] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][5][7]
Inhibition of PI3K blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the activation of downstream effectors like Akt, ultimately leading to reduced cell proliferation and survival.
Given the structural similarities of this compound to known PI3K inhibitors, it is a promising candidate for investigation as an inhibitor of this pathway.
Diagram of the PI3K/Akt Signaling Pathway:
Caption: Simplified PI3K/Akt signaling pathway and the proposed point of inhibition.
Experimental Protocols for Biological Assays
To evaluate the potential of this compound as a PI3K inhibitor, a series of in vitro assays can be performed.
PI3K Enzyme Inhibition Assay (e.g., TR-FRET)
This assay directly measures the enzymatic activity of PI3K in the presence of the test compound.
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα, β, δ, or γ isoforms)
-
PIP2 substrate
-
ATP
-
TR-FRET detection reagents (e.g., biotinylated PIP3 antibody and a fluorescently labeled PIP3 analog)
-
Assay buffer
-
384-well microplates
-
TR-FRET-compatible plate reader
-
This compound dissolved in DMSO
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in the assay buffer.
-
Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate the plate in the dark to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two different wavelengths.
-
Calculate the ratio of the two emission signals, which is proportional to the amount of PIP3 produced.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, related bromo-substituted aromatic amines are generally considered to be irritants and may be harmful if swallowed or inhaled.
Conclusion
This compound is a compound with significant potential for further investigation in the field of drug discovery, particularly as a candidate for inhibiting the PI3K/Akt signaling pathway. This guide provides a foundational understanding of its properties, a viable synthetic approach, and a framework for evaluating its biological activity. Further experimental validation of the data presented here is essential for advancing its potential therapeutic applications.
References
- 1. promega.es [promega.es]
- 2. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Physicochemical properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound this compound. Due to the limited availability of direct experimental data for this specific molecule, this document also includes data from closely related analogues to provide a comparative context for researchers. The guide details common experimental protocols for synthesis and characterization and visualizes a key signaling pathway where similar compounds have shown activity, offering a basis for future research and development.
Core Physicochemical Properties
This compound (CAS Number: 944887-82-5) is a substituted aminobenzothiazole. While specific experimental data for this compound is not widely published, its fundamental properties can be identified.
| Property | Value | Source |
| CAS Number | 944887-82-5 | ChemWhat[1] |
| Molecular Formula | C₈H₇BrN₂S | Aromsyn Co.,Ltd.[2] |
| Molecular Weight | 243.12 g/mol | Aromsyn Co.,Ltd.[2] |
| Canonical SMILES | CC1=C(C=C2SC(=N)N=C2C1)Br | ChemWhat[1] |
| InChI Key | Not explicitly available | - |
Comparative Physicochemical Data
To facilitate research and provide estimated values, the following table summarizes experimental and predicted data for structurally similar benzothiazole derivatives. These values can serve as a useful reference for predicting the behavior of this compound.
| Property | 5-Bromo-1,3-benzothiazol-2-amine | 2-Amino-6-bromobenzothiazole | 6-Benzothiazolamine, 5-bromo- (Predicted) |
| CAS Number | 20358-03-6 | 15864-32-1 | 1823470-87-6 |
| Molecular Weight | 229.10 g/mol [3] | 229.10 g/mol | 229.1 g/mol |
| Melting Point (°C) | Not Available | 213-217[4] | Not Available |
| Boiling Point (°C) | Not Available | Not Available | 359.3 ± 22.0 |
| XLogP3 / LogP | 2.7[3] | Not Available | Not Available |
| pKa | Not Available | Not Available | 2.19 ± 0.10 |
Experimental Protocols
The synthesis of 2-aminobenzothiazole derivatives is well-documented in scientific literature. A general and widely used method is the oxidative cyclization of a substituted p-toluidine derivative using a thiocyanate salt and a halogen.
General Synthesis of 2-Amino-5-bromo-6-methylbenzothiazole
This protocol is a representative method for the synthesis of the title compound, adapted from established procedures for similar structures.[5]
Materials:
-
4-Bromo-3-methylaniline
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
Dissolve equimolar amounts of 4-bromo-3-methylaniline and ammonium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with cold water to remove excess acid and salts, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Characterization Methods
Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.
-
Melting Point: Determined using a melting point apparatus.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure.[6][8]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound.[7]
Potential Biological Activity and Signaling Pathways
While this compound has not been extensively studied for its biological activity, the 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[9][10][11]
Derivatives of 2-aminobenzothiazole have been reported to act as inhibitors of several key enzymes and signaling pathways implicated in cancer, such as:
-
Epidermal Growth Factor Receptor (EGFR) Kinase [12]
-
Cyclin-Dependent Kinase 2 (CDK2) [12]
-
PI3K/Akt/mTOR Signaling Pathway [6]
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer, making it a prime target for drug development. The potential for this compound to modulate this pathway represents a valuable avenue for future investigation.
Visualizations
General Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of 2-aminobenzothiazole derivatives.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 944887-82-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Thiazolamine, 5-bromo- | C3H3BrN2S | CID 43600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the core synthetic strategy, experimental protocols, and relevant structure-activity relationships, presenting data in a clear and accessible format for researchers and professionals in the field.
Core Synthesis Pathway: Electrophilic Cyclization of an Aryl Thiourea
The most direct and widely utilized method for the synthesis of 2-aminobenzothiazoles is the electrophilic cyclization of an appropriately substituted aryl thiourea. In the case of this compound, the synthesis logically commences with 4-bromo-3-methylaniline. This starting material undergoes a two-step, one-pot reaction sequence involving thiocyanation followed by intramolecular cyclization.
The general mechanism involves the in-situ formation of a thiocyanate intermediate from the reaction of the aniline with a thiocyanate salt. This is followed by the addition of an electrophilic halogen, typically bromine, which facilitates the cyclization to form the benzothiazole ring system.
The Discovery and Synthesis of 2-Aminobenzothiazoles: A Technical Guide
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide array of biological activities and versatile chemical properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the seminal and contemporary synthetic routes to this privileged heterocyclic motif, tailored for researchers, scientists, and professionals in drug development. The document details key experimental protocols, presents comparative quantitative data, and illustrates the logical workflows of the core synthetic strategies.
Core Synthetic Strategies: An Overview
The synthesis of 2-aminobenzothiazoles has evolved from classical condensation and cyclization reactions to modern, more efficient, and environmentally conscious methodologies. The most prominent and historically significant approaches include the Hugerschoff and Jacobson syntheses, which rely on the cyclization of arylthioureas and thiobenzanilides, respectively. Contemporary methods often focus on improving yields, reducing reaction times, and employing less hazardous reagents through catalytic systems and innovative reaction media.[4][5]
The Hugerschoff Reaction: Oxidative Cyclization of Arylthioureas
A foundational method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[6][7] This reaction typically utilizes bromine in an acidic medium, such as acetic acid, to facilitate the intramolecular electrophilic substitution.[8]
Caption: Logical workflow of the Hugerschoff reaction.
A significant advancement in the Hugerschoff reaction involves a one-pot synthesis directly from anilines and a thiocyanate salt, streamlining the process by forming the arylthiourea intermediate in situ.[6]
Caption: One-pot synthesis of 2-aminobenzothiazole.
Experimental Protocols for the Hugerschoff Reaction
Synthesis of 2-amino-6-methylbenzothiazole: [9]
-
To a solution of p-tolylthiourea (83.0 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 1.0 g of 48% aqueous HBr.
-
Control the temperature at 45°-50° C for 1.5 hours, then raise it to 90° C and maintain for 5 hours.
-
Sparge the mixture with nitrogen for 30 minutes and then cool to 20° C.
-
Add 80 ml of water with rapid stirring.
-
Filter the precipitated product, wash with acetone, and dry.
-
Reslurry the solid in 800 ml of water and make the mixture basic with 28% aqueous ammonia.
-
Filter the solid, wash with water, and dry to yield the final product.
Synthesis of 2-amino-6-chlorobenzothiazole: [9]
-
To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes, maintaining the temperature at 45°-50° C.
-
Maintain the mixture at 45°-50° C for 1.5 hours, then at 65°-70° C for 6 hours.
-
Cool the mixture and add 250 ml of methanol with rapid stirring.
-
Cool the mixture again, filter the precipitated product, wash with three 150 ml portions of acetone, and dry.
Synthesis from Anilines and Thiocyanates
A widely used method involves the direct reaction of substituted anilines with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of an oxidizing agent like bromine in glacial acetic acid.[8][10] This approach is particularly effective for the synthesis of 6-substituted 2-aminobenzothiazoles.[8]
Experimental Protocol for Synthesis from Aniline and KSCN
General procedure for the synthesis of substituted 2-aminobenzothiazoles: [10]
-
Dissolve the substituted aniline in glacial acetic acid.
-
Add a solution of potassium thiocyanate (KSCN) in glacial acetic acid.
-
Cool the mixture to below 10 °C.
-
Add a solution of bromine in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, reflux the reaction mixture.
-
Isolate and purify the resulting substituted 2-aminobenzothiazole.
Synthesis from o-Aminothiophenol
Another important pathway involves the condensation of o-aminothiophenol with various reagents. This method is versatile and can be used to synthesize a range of 2-substituted benzothiazoles.[11][12]
Caption: General synthetic route from o-aminothiophenol.
Experimental Protocol for Synthesis from o-Aminothiophenol
Synthesis of 2-substituted benzothiazoles using aldehydes: [13]
-
To a solution of o-aminothiophenol in a suitable solvent (e.g., DMF), add the desired aldehyde.
-
Add a catalytic amount of iodine.
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Modern Synthetic Approaches
Recent advancements in the synthesis of 2-aminobenzothiazoles have focused on developing more sustainable and efficient methods. These include solid-phase synthesis for combinatorial library generation and metal-catalyzed reactions that offer milder reaction conditions and broader substrate scope.[4][5][8]
Solid-Phase Synthesis
Solid-phase synthesis allows for the high-throughput generation of 2-aminobenzothiazole libraries, which is particularly valuable in drug discovery.[8][14] The general strategy involves attaching a precursor to a solid support, carrying out the cyclization and subsequent modifications, and finally cleaving the desired product from the resin.[8]
Caption: Workflow for solid-phase synthesis of 2-aminobenzothiazoles.
Experimental Protocol for Solid-Phase Synthesis
General procedure for the solid-phase synthesis of 2-aminobenzothiazoles: [8]
-
Prepare the resin-bound acyl-isothiocyanate from carboxy-polystyrene resin.
-
Treat the resin with the appropriate aniline in N,N-dimethylformamide (DMF) at room temperature overnight to form the N-acyl, N'-phenyl-thiourea.
-
Wash the solid phase sequentially with DMF, acetone, and methanol.
-
Perform the cyclization reaction. For example, treat the resin with bromine in acetic acid at room temperature for 16 hours.
-
Cleave the final product from the resin, for instance, by treating with hydrazine monohydrate in ethanol under microwave irradiation at 150 °C for 30 minutes.
Metal-Catalyzed Syntheses
The use of transition metal catalysts, such as copper and iron, has enabled the development of efficient and environmentally friendly methods for 2-aminobenzothiazole synthesis.[4][5] These reactions often proceed under milder conditions and can tolerate a wider range of functional groups.
FeCl3-Catalyzed Tandem Reaction: [5] An environmentally benign route involves the FeCl3-catalyzed tandem reaction of 2-iodoaniline with an isothiocyanate in water, using a phase-transfer catalyst. This method allows for the recovery and recycling of the reaction medium.
Copper-Catalyzed Reactions: [4] Copper catalysts, such as CuBr or CuCl2, can be used in the reaction of 2-haloanilines or aminothiophenols with thiocarbamoyl chloride to afford 2-aminobenzothiazoles in good yields under mild conditions.
Quantitative Data Summary
The following table summarizes the yields for various synthetic methods for 2-aminobenzothiazoles, providing a comparative overview of their efficiencies.
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| p-Tolylthiourea | 98% H2SO4, 48% aq. HBr, 45-90°C | 2-Amino-6-methylbenzothiazole | 95 | [9] |
| p-Chlorophenylthiourea | 98% H2SO4, 48% aq. HBr, 45-70°C | 2-Amino-6-chlorobenzothiazole | 92 | [9] |
| Phenylthiourea | 98% H2SO4, Br2 | 2-Aminobenzothiazole sulfate | - | [9] |
| Substituted Anilines | KSCN, Br2, Acetic Acid, <10°C | Substituted 2-Aminobenzothiazoles | - | [10] |
| 2-Iodoanilines | Isothiocyanates, FeCl3, Water | 2-Aminobenzothiazoles | - | [5] |
| 2-Haloanilines | Thiocarbamoyl chloride, CuBr, t-BuOK | 2-Aminobenzothiazoles | Good | [4] |
| Aminothiophenols | Thiocarbamoyl chloride, CuCl2, K2CO3 | 2-Aminobenzothiazoles | Good | [4] |
Note: Yields can vary significantly based on the specific substrates and reaction conditions used. The table provides a general comparison based on the cited literature.
Conclusion
The discovery and development of synthetic routes to 2-aminobenzothiazoles have been driven by their significant potential in various scientific fields, particularly in drug discovery.[3][15] From the classical Hugerschoff reaction to modern metal-catalyzed and solid-phase methodologies, the synthetic chemist's toolbox for accessing this important scaffold has expanded considerably. The choice of synthetic route will depend on factors such as the desired substitution pattern, scale of the reaction, and considerations for green chemistry. This guide provides a foundational understanding of the key synthetic strategies, enabling researchers to make informed decisions in their pursuit of novel 2-aminobenzothiazole derivatives.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iajesm.in [iajesm.in]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 10. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Benzothiazole synthesis [organic-chemistry.org]
- 14. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Underlying mechanism of action for benzothiazole derivatives
An In-depth Technical Guide on the Core Underlying Mechanisms of Action for Benzothiazole Derivatives
Introduction
Benzothiazole is a heterocyclic compound composed of a benzene ring fused to a thiazole ring. This scaffold is a cornerstone in medicinal chemistry, found in numerous natural and synthetic molecules with a wide array of pharmacological activities.[1][2][3] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, primarily C-2 and C-6, leading to derivatives with enhanced and specific biological effects.[2] These derivatives have been extensively investigated and developed as therapeutic agents for a multitude of diseases, including cancer, microbial infections, and neurodegenerative disorders.[3][4][5] This guide elucidates the core mechanisms of action through which benzothiazole derivatives exert their anticancer, antimicrobial, and neuroprotective effects, supported by quantitative data, experimental protocols, and pathway visualizations.
Anticancer Mechanisms of Action
Benzothiazole derivatives exhibit potent antitumor activity against a broad spectrum of cancer cell lines through diverse mechanisms.[6][7] The primary pathways involve the induction of apoptosis, inhibition of crucial cell signaling kinases, and targeting of enzymes essential for cancer cell proliferation.[8][9]
Induction of Apoptosis via the Mitochondrial Pathway
A predominant mechanism for many benzothiazole anticancer agents is the induction of programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[10][11]
-
Reactive Oxygen Species (ROS) Generation: Certain derivatives trigger an increase in intracellular ROS levels. This oxidative stress disrupts cellular homeostasis and initiates the apoptotic cascade.[11][12]
-
Mitochondrial Membrane Potential (MMP) Disruption: The accumulation of ROS leads to the loss of mitochondrial transmembrane potential.[11]
-
Regulation of Bcl-2 Family Proteins: Benzothiazoles can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[10]
-
Cytochrome c Release and Caspase Activation: The change in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[10] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by degrading cellular components.[10][13]
A novel benzothiazole derivative, YLT322, was shown to induce apoptosis in HepG2 cells through the activation of caspases-9 and -3, but not caspase-8, confirming the involvement of the mitochondrial pathway.[10] Similarly, another derivative, BTD, promoted apoptosis in colorectal cancer cells by increasing ROS generation and disrupting the mitochondrial transmembrane potential.[11]
Inhibition of Kinase Signaling Pathways
Benzothiazole derivatives can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival and is often hyperactivated in cancer. The novel derivative PB11 was found to down-regulate PI3K and AKT, thereby suppressing this pro-survival pathway and inducing apoptosis in U87 and HeLa cancer cells.[14]
-
ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another key cascade in cancer cell proliferation. Compound B7, a dual-action derivative, was shown to inhibit both the AKT and ERK signaling pathways in A431 and A549 cells, arresting the cell cycle and promoting apoptosis.[15]
Enzyme Inhibition
-
Carbonic Anhydrase (CA) Inhibition: Benzothiazole derivatives have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, which are crucial for the survival of hypoxic tumors.[6][7]
-
Topoisomerase Inhibition: Some derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and transcription, leading to DNA damage and cell death.[8][9]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Target Cell Line | Activity | Value |
| Derivative 29 | SKRB-3 (Breast) | IC50 | 1.2 nM[6] |
| Derivative 29 | SW620 (Colon) | IC50 | 4.3 nM[6] |
| Derivative 29 | A549 (Lung) | IC50 | 44 nM[6] |
| YLT322 | HepG2 (Liver) | Apoptosis (48h) | ~55% at 2 µM[10] |
| B7 | A431 (Skin) | IC50 | < 4 µM[15] |
| B7 | A549 (Lung) | IC50 | < 4 µM[15] |
| PB11 | U87 (Glioblastoma) | IC50 | ~20 nM[14] |
| PB11 | HeLa (Cervical) | IC50 | ~20 nM[14] |
Antimicrobial Mechanisms of Action
The rise of antimicrobial resistance has spurred the development of new therapeutic agents, with benzothiazole derivatives showing significant promise.[16][17] Their mechanism of action often involves the inhibition of essential bacterial enzymes that are absent in mammals, providing a degree of selective toxicity.[16][18]
Inhibition of Folate Biosynthesis
A key target for antimicrobial benzothiazoles is the bacterial folate synthesis pathway. Sulfonamide-containing benzothiazoles act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folic acid, which is a precursor for nucleotide synthesis.[19] By competing with the natural substrate, p-aminobenzoic acid (PABA), these derivatives block the pathway, leading to bacterial growth inhibition.[19]
Inhibition of DNA Gyrase and Other Enzymes
Benzothiazole derivatives have been reported to inhibit a variety of other crucial bacterial enzymes:[16][18][20]
-
DNA Gyrase: This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.
-
Dihydrofolate Reductase (DHFR): Another key enzyme in the folate pathway.[21]
-
Uridine Diphosphate-N-acetyl Enolpyruvyl Glucosamine Reductase (MurB): Involved in the synthesis of the bacterial cell wall.[18]
-
Dihydroorotase: An enzyme involved in pyrimidine biosynthesis.[22]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Target Enzyme/Organism | Activity | Value |
| Compound 16b | DHPS | IC50 | 7.85 µg/mL[19] |
| Compound 16c | S. aureus | MIC | 0.025 mM[19] |
| Compound 41c | E. coli | MIC | 3.1 µg/mL[18] |
| Compound 41c | P. aeruginosa | MIC | 6.2 µg/mL[18] |
| Compound 46a/46b | E. coli | MIC | 15.62 µg/mL[18] |
Neuroprotective Mechanisms of Action
Benzothiazole derivatives hold potential for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][23] Their mechanisms focus on modulating neurotransmitter levels and preventing the pathological protein aggregation that characterizes these conditions.
Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters. Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases dopamine levels in the brain.[24] Many benzothiazole derivatives have been synthesized as potent and selective inhibitors of human MAO-B.[23][24][25] For example, 2-methylbenzo[d]thiazole derivatives were found to be highly potent and selective MAO-B inhibitors, with IC50 values in the low nanomolar range.[23]
Inhibition of Cholinesterases (AChE/BChE)
Inhibition of acetylcholinesterase (AChE) is the primary treatment approach for Alzheimer's disease, aiming to increase levels of the neurotransmitter acetylcholine.[26] Several benzothiazole derivatives have been developed as dual inhibitors of both MAO-B and AChE, offering a multi-target approach to treating the complex pathology of Alzheimer's.[26][27][28] Compound 4f from one study was a potent dual inhibitor with IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B.[26][27]
Inhibition of Amyloid-Beta (Aβ) Aggregation
The formation of amyloid-beta plaques is a key pathological hallmark of Alzheimer's disease.[29] Certain benzothiazole derivatives have been shown to inhibit the aggregation of the Aβ peptide, potentially slowing disease progression.[26][30] The same compound 4f that dually inhibited AChE and MAO-B also demonstrated an ability to prevent the formation of Aβ plaques.[26][30]
Quantitative Data: Neuroprotective Activity
| Compound/Derivative | Target Enzyme | Activity | Value |
| Compound 4d | hMAO-B | IC50 | 0.0046 µM[23] |
| Compound 3e | hMAO-B | IC50 | 0.060 µM[24] |
| Compound 4f | AChE | IC50 | 23.4 nM[26][27][30] |
| Compound 4f | MAO-B | IC50 | 40.3 nM[26][27][30] |
| Compound 30 | MAO-B | IC50 | 0.015 µM[28] |
| Compound 30 | AChE | IC50 | 0.114 µM[28] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings in drug development.
Workflow for In Vitro Anticancer Screening
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based method quantifies the percentage of apoptotic cells.[10]
-
Cell Treatment: Cells are treated with the compound for the desired time and concentration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
MAO Enzyme Inhibition Assay (Fluorometric)
This in vitro assay measures the ability of a compound to inhibit MAO-A or MAO-B activity.[27][31]
-
Enzyme Preparation: Recombinant human MAO-A or MAO-B is used.
-
Reaction Mixture: The assay is performed in a 96-well plate. The benzothiazole inhibitor (at various concentrations) is pre-incubated with the MAO enzyme in a buffer solution.
-
Substrate Addition: A fluorogenic substrate (e.g., kynuramine) is added to initiate the reaction. The MAO enzyme catalyzes the deamination of the substrate, producing a fluorescent product (4-hydroxyquinoline) and hydrogen peroxide.
-
Fluorescence Reading: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The benzothiazole scaffold is a privileged structure in drug discovery, giving rise to derivatives with potent and varied mechanisms of action. In oncology, they primarily function by inducing apoptosis through the mitochondrial pathway and inhibiting key survival kinases like PI3K/AKT.[10][14] As antimicrobial agents, they effectively target essential bacterial enzymes, such as DHPS, that are distinct from their mammalian counterparts.[19] In the field of neuroprotection, benzothiazole derivatives offer a multi-target approach by inhibiting enzymes like MAO-B and AChE, and by preventing pathological protein aggregation, making them promising candidates for multifactorial diseases like Alzheimer's.[26][27] The continued exploration of this versatile scaffold, guided by detailed mechanistic studies and structure-activity relationships, will undoubtedly lead to the development of novel and effective therapeutics.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 10. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
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- 22. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. d-nb.info [d-nb.info]
- 24. mdpi.com [mdpi.com]
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- 26. researchgate.net [researchgate.net]
- 27. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 31. tandfonline.com [tandfonline.com]
The Pharmacological Profile of Substituted 2-Aminobenzothiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad and potent pharmacological activities. This bicyclic system, consisting of a benzene ring fused to a thiazole ring with an amino group at the 2-position, serves as a versatile template for the design and development of novel therapeutic agents. Derivatives of 2-aminobenzothiazole have demonstrated significant potential across various disease areas, most notably in oncology and infectious diseases. Their ability to interact with a diverse range of biological targets, including kinases, enzymes, and other proteins, has made them a focal point of extensive research. This technical guide provides a comprehensive overview of the pharmacological profile of substituted 2-aminobenzothiazoles, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways to support ongoing and future drug discovery efforts.
Core Pharmacological Activities
Substituted 2-aminobenzothiazoles exhibit a wide spectrum of biological effects, with the most extensively studied being their anticancer and antimicrobial properties.
-
Anticancer Activity: A substantial body of research highlights the potential of 2-aminobenzothiazole derivatives as potent anticancer agents.[1] These compounds have been shown to be cytotoxic against a variety of cancer cell lines and to modulate key signaling pathways implicated in cancer progression.[1]
-
Antimicrobial Activity: Derivatives of this scaffold have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1] The rise of antimicrobial resistance has spurred the investigation of novel chemical entities like 2-aminobenzothiazoles as potential solutions.[2]
-
Other Activities: Beyond oncology and infectious diseases, these compounds have also been investigated for their anti-inflammatory, neuroprotective, anticonvulsant, and antidiabetic properties, underscoring the therapeutic versatility of the 2-aminobenzothiazole core.[3][4]
Quantitative Data Summary: A Comparative Overview
The following tables provide a structured summary of the in vitro biological activities of various substituted 2-aminobenzothiazole derivatives, facilitating a comparative analysis of their potency.
Table 1: In Vitro Anticancer Activity of Substituted 2-Aminobenzothiazoles
| Compound ID | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| OMS5 | A549 (Lung Cancer) | 22.13 - 61.03 | Contains a 4-nitroaniline moiety. Potent but not acting primarily through PI3Kγ inhibition.[5] |
| MCF-7 (Breast Cancer) | 22.13 - 61.03 | [5] | |
| OMS14 | A549 (Lung Cancer) | 22.13 - 61.03 | Features a piperazine-4-nitroaniline substituent.[5] |
| MCF-7 (Breast Cancer) | 22.13 - 61.03 | Significantly inhibits PIK3CD/PIK3R1.[5] | |
| Compound 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 | EGFR inhibitor.[6] |
| A549 (Lung Cancer) | 9.62 ± 1.14 | [6] | |
| A375 (Melanoma) | 8.07 ± 1.36 | [6] | |
| Compound 20 | HepG2 (Liver Cancer) | 9.99 | VEGFR-2 inhibitor with a thiazolidinedione moiety.[6] |
| HCT-116 (Colon Cancer) | 7.44 | [6] | |
| MCF-7 (Breast Cancer) | 8.27 | [6] | |
| Compound 21 | HepG2 (Liver Cancer) | 12.14 | VEGFR-2 inhibitor; methyl group on the phenyl ring is optimal for potency.[6] |
| HCT-116 (Colon Cancer) | 10.34 | [6] | |
| MCF-7 (Breast Cancer) | 11.25 | [6] | |
| Compound 10 | EGFR | 0.0947 | Structure-based designed EGFR inhibitor.[7] |
| Compound 11 | EGFR | 0.054 | Structure-based designed EGFR inhibitor.[7] |
Table 2: In Vitro Antimicrobial Activity of Substituted 2-Aminobenzothiazoles
| Compound ID | Microbial Strain | MIC (µg/mL) | Notes |
| Compound 1n | Candida albicans | 4 - 8 | Designed based on molecular modeling studies.[8][9] |
| Candida parapsilosis | 4 - 8 | [8][9] | |
| Candida tropicalis | 4 - 8 | [8][9] | |
| Compound 1o | Candida albicans | 4 - 8 | Designed based on molecular modeling studies.[8][9] |
| Candida parapsilosis | 4 - 8 | [8][9] | |
| Candida tropicalis | 4 - 8 | [8][9] | |
| Various Derivatives | Staphylococcus aureus | - | N-propyl imidazole moiety found to be critical for antibacterial activity.[2] |
| Various Derivatives | Gram-negative bacteria | Diminished activity | Substrate for bacterial efflux pumps.[2] |
Key Signaling Pathways and Mechanisms of Action
Substituted 2-aminobenzothiazoles exert their pharmacological effects by modulating various critical cellular signaling pathways. Their anticancer properties, in particular, are often attributed to the inhibition of protein kinases that are dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its aberrant activation is a frequent event in many cancers.[10] Several 2-aminobenzothiazole derivatives have been developed as inhibitors of this pathway, primarily targeting the PI3K enzyme.[5] By inhibiting PI3K, these compounds block the downstream activation of Akt and mTOR, leading to the suppression of tumor growth and induction of apoptosis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[12][13] The inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy to cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.[12] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2.[6]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted 2-aminobenzothiazoles.
General Synthesis of the 2-Aminobenzothiazole Core
A common and established method for the synthesis of the 2-aminobenzothiazole core structure is through the electrophilic cyclization of a substituted aniline.[6][7]
Materials:
-
Substituted aniline
-
Ammonium thiocyanate or Potassium thiocyanate
-
Bromine
-
Glacial acetic acid
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.
-
Cool the solution to below 10°C in an ice bath.
-
Add ammonium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization.
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][14]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
Substituted 2-aminobenzothiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in the growth medium. The final DMSO concentration should not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. It is a common method for determining the inhibitory activity of compounds against specific protein kinases.[6][15]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted compound, the specific kinase, and its corresponding substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[15]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.[15]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.[15]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
2-Aminobenzothiazole derivatives
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[2]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
Conclusion
Substituted 2-aminobenzothiazoles represent a highly versatile and promising scaffold in modern medicinal chemistry. Their derivatives have demonstrated significant pharmacological activities, particularly in the realms of anticancer and antimicrobial research. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific biological targets. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to build upon, facilitating the design of novel, potent, and selective therapeutic agents based on the 2-aminobenzothiazole framework. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 13. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine and Its Analogs
For Immediate Release
This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 5-Bromo-6-methyl-1,3-benzothiazol-2-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from closely related substituted 2-aminobenzothiazole analogs to forecast its therapeutic potential for researchers, scientists, and drug development professionals. The benzothiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.
Predicted Biological Activities
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to exhibit significant activity in the following areas:
-
Antifungal Activity: The presence of a methyl group at the C-6 position is associated with potent antifungal activity, particularly against Candida albicans. Halogen substitution, such as the bromine at the C-5 position, is also a common feature in antimicrobial benzothiazoles.[1]
-
Antibacterial Activity via DNA Gyrase Inhibition: 2-Aminobenzothiazole derivatives are known inhibitors of bacterial DNA gyrase B, a crucial enzyme for bacterial DNA replication.[2][3][4][5][6] Compounds with substitutions at the C-5 position have shown promising activity against a range of bacteria, including ESKAPE pathogens.[2][5]
-
Anticancer Activity: The benzothiazole nucleus is a common scaffold in the design of anticancer agents.[7][8][9] Derivatives have demonstrated cytotoxicity against various human cancer cell lines, including breast, lung, and colon cancer.[7][8][9]
Synthesis and Chemical Profile
The synthesis of this compound would likely follow established protocols for the synthesis of substituted 2-aminobenzothiazoles. A general synthetic workflow is depicted below.
Caption: Generalized synthesis of this compound.
Chemical Identification:
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 944887-82-5 |
Quantitative Data Summary (Based on Analogs)
The following tables summarize quantitative biological activity data for structurally related benzothiazole derivatives.
Table 1: Antifungal Activity of Substituted Benzothiazole Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| C-6 Methyl-substituted derivative | Candida albicans | Potent |
| 6-Bromo-2-amino derivative | Fungal strains | Moderate |[1] |
Table 2: DNA Gyrase B Inhibitory Activity of 5-Substituted 2-Aminobenzothiazole Analogs
| Compound | Enzyme Source | IC₅₀ | Reference |
|---|---|---|---|
| Analog A | E. coli GyrB | < 10 nM | [2] |
| Analog D | E. coli GyrB | < 10 nM | [2] |
| Analog E | E. coli GyrB | < 10 nM |[2][5] |
Table 3: Cytotoxicity of Benzothiazole Analogs against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Ru(III) containing methylbenzothiazole | K-562 (Leukemia) | 16.21 ± 2.33 | [7] |
| Ru(III) containing methylbenzothiazole | KE-37 (Leukemia) | 7.74 ± 2.50 | [7] |
| Pyridine containing pyrimidine benzothiazole | ME-180 (Cervical) | 4.01 | [7] |
| Naphthalimide derivative | HT-29 (Colon) | 3.47 ± 0.2 | [7] |
| Naphthalimide derivative | A549 (Lung) | 3.89 ± 0.3 | [7] |
| Naphthalimide derivative | MCF-7 (Breast) | 5.08 ± 0.3 |[7] |
Experimental Protocols (Representative for Analogs)
The following are generalized experimental protocols for assessing the biological activities of benzothiazole derivatives, based on methodologies reported for analogous compounds.
Antifungal Susceptibility Testing (Tube Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10² to 2.5 x 10³ colony-forming units (CFU)/mL.
-
Compound Dilution: A serial dilution of the test compound is prepared in the broth medium in a series of test tubes.
-
Inoculation: Each tube containing the diluted compound is inoculated with the fungal suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The tubes are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the fungus.[1]
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
IC₅₀ Determination: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.
-
Cell Seeding: Human cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Mechanism of Action: DNA Gyrase Inhibition
A plausible mechanism of action for the antibacterial activity of this compound is the inhibition of DNA gyrase. This enzyme is essential for maintaining DNA topology and is a validated target for antibacterial drugs. The proposed inhibitory pathway is illustrated below.
Caption: Proposed mechanism of DNA gyrase inhibition.
Conclusion
While direct experimental validation is pending, the analysis of structurally similar compounds strongly suggests that this compound is a promising candidate for further investigation as an antifungal, antibacterial, and anticancer agent. The data and protocols presented in this guide offer a solid foundation for researchers to initiate the biological evaluation of this novel benzothiazole derivative. Future studies should focus on the synthesis and in vitro screening of this compound to confirm these predicted activities and to elucidate its precise mechanisms of action.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jnu.ac.bd [jnu.ac.bd]
The Benzothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in the realm of medicinal chemistry. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This versatility has made it a focal point for the discovery and development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the significant medicinal chemistry applications of the benzothiazole core, with a focus on its anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The content herein is curated to provide researchers, scientists, and drug development professionals with a detailed resource, encompassing quantitative biological data, explicit experimental protocols, and visual representations of key signaling pathways.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Benzothiazole derivatives have demonstrated potent cytotoxic and antiproliferative activities against a multitude of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell growth, survival, and metastasis.
Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of various benzothiazole derivatives has been extensively evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying their potency. A selection of these findings is presented below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole Derivatives | |||
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [1] |
| H460 (Lung) | 0.29 | [1] | |
| A549 (Lung) | 0.84 | [1] | |
| MDA-MB-231 (Breast) | 0.88 | [1] | |
| Thiophene-based Acetamide Benzothiazole Derivatives | |||
| Derivative 21 | MCF-7 (Breast) | 24.15 | [1] |
| HeLa (Cervical) | 46.46 | [1] | |
| Morpholine-based Thiourea Benzothiazole Derivatives | |||
| Derivative 22 | MCF-7 (Breast) | 26.43 | [1] |
| HeLa (Cervical) | 45.29 | [1] | |
| Derivative 23 | MCF-7 (Breast) | 18.10 | [1] |
| HeLa (Cervical) | 38.85 | [1] | |
| Naphthalimide-Benzothiazole Derivatives | |||
| Derivative 66 | HT-29 (Colon) | 3.72 | [1] |
| A549 (Lung) | 4.074 | [1] | |
| MCF-7 (Breast) | 7.91 | [1] | |
| Derivative 67 | HT-29 (Colon) | 3.47 | [1] |
| A549 (Lung) | 3.89 | [1] | |
| MCF-7 (Breast) | 5.08 | [1] | |
| 2-Substituted Benzothiazole Derivatives | |||
| Compound A (nitro substituent) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [2] |
| Compound B (fluorine substituent) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [2] |
| Benzothiazole Aniline Platinum (II) Complexes | |||
| L1Pt | HepG2 (Liver) | Selective Inhibition | [3] |
| L2Pt | HepG2 (Liver) | Selective Inhibition | [3] |
| Benzothiazole Derivatives (Antiproliferative) | |||
| 4d | BxPC-3 (Pancreatic) | 3.99 | [4][5] |
| PTJ64i (Paraganglioma) | 6.79 | [4][5] | |
| 4m | AsPC-1 (Pancreatic) | 8.49 | [4][5] |
| PTJ86i (Paraganglioma) | 19.92 | [4][5] |
Key Signaling Pathways in Cancer
Benzothiazole derivatives exert their anticancer effects by targeting several crucial signaling pathways.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several benzothiazole derivatives have been identified as potent inhibitors of this pathway.[6][7] They often act by directly inhibiting the kinase activity of PI3K or mTOR, leading to the dephosphorylation of Akt and subsequent downstream effectors. This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells.
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine-mediated signaling that regulates cell proliferation, differentiation, and survival. Constitutive activation of the JAK/STAT pathway is frequently observed in various cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway by blocking the phosphorylation of STAT3, a key transcription factor.[8][9] This inhibition prevents the translocation of STAT3 to the nucleus and the subsequent transcription of target genes involved in cell survival and proliferation, leading to apoptosis in cancer cells.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or mutations of EGFR are common in many cancers, making it a key therapeutic target. Benzothiazole derivatives have been designed as EGFR tyrosine kinase inhibitors, competing with ATP for binding to the catalytic domain of the receptor.[10][11][12] This inhibition blocks the downstream signaling cascades, ultimately leading to the suppression of cancer cell growth.
Experimental Protocols: Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
Antimicrobial Applications: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzothiazole derivatives have emerged as a promising scaffold, exhibiting significant activity against a wide range of bacteria and fungi.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-Thiazole Hybrids | |||
| 4b | Staphylococcus aureus | 3.90 | [14] |
| 4c | Staphylococcus aureus | 7.81 | [14] |
| 4d | Staphylococcus aureus | 15.63 | [14] |
| 4f | Staphylococcus aureus | 7.81 | [14] |
| Benzothiazole Bearing Amide Moiety | |||
| A07 | Staphylococcus aureus | 15.6 | [15] |
| Escherichia coli | 7.81 | [15] | |
| Salmonella typhi | 15.6 | [15] | |
| Klebsiella pneumoniae | 3.91 | [15] | |
| Pyrrolo[2,1-b][10][16]benzothiazole Derivatives | |||
| 9a | Staphylococcus aureus | 4 µmol/L | [17] |
| 9d | Escherichia coli | 4 µmol/L | [17] |
| Candida albicans | 8 µmol/L | [17] | |
| Benzothiazolylthiazolidin-4-one Derivatives | |||
| 8 | Pseudomonas aeruginosa | 0.06 mg/mL | [18] |
| 4 | Pseudomonas aeruginosa | 0.20 mg/mL | [18] |
| 5 | Pseudomonas aeruginosa | 0.12 mg/mL | [18] |
| Benzothiazole Derivatives (Targeting DHPS) | |||
| 16c | Staphylococcus aureus | 0.025 mM | [19] |
Experimental Protocols: Antimicrobial Susceptibility Testing
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the benzothiazole derivative in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[18]
Anticonvulsant Applications: Managing Neurological Disorders
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several benzothiazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as a new class of antiepileptic drugs.
Quantitative Data: In Vivo Anticonvulsant Activity
The anticonvulsant activity of benzothiazole derivatives is often evaluated in animal models, with the median effective dose (ED50) being a key parameter.
| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |
| Benzothiazole-Triazole Derivatives | |||
| 5i | MES Test (mice) | 50.8 | [16][20] |
| 5j | MES Test (mice) | 54.8 | [16][20] |
| Benzothiazole Coupled Sulfonamide Derivatives | |||
| 9 | MES Test (mice) | Potent Activity | [21] |
| 8 | PTZ Test (mice) | Most Potent | [21] |
| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | |||
| 4g | MES Test (mice) | 23.7 | [22] |
| PTZ Test (mice) | 18.9 | [22] |
Experimental Protocols: Anticonvulsant Activity Assessment
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Preparation: Use adult male mice or rats.
-
Compound Administration: Administer the benzothiazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electroshock Application: At the time of peak effect, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Protection is defined as the abolition of the tonic hindlimb extension. Calculate the ED50 value, which is the dose that protects 50% of the animals from the induced seizure.[16][20]
Anti-inflammatory Applications: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the anti-inflammatory activity of compounds.
| Compound/Derivative | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 1,3,5-Triazine Derivatives | ||||
| 1 | Carrageenan-induced paw edema (rat) | 200 | 96.31 (at 4h) | [23] |
| 2 | Carrageenan-induced paw edema (rat) | 200 | 72.08 (at 4h) | [23] |
| 3 | Carrageenan-induced paw edema (rat) | 200 | 99.69 (at 4h) | [23] |
| Benzoxazolinone-containing 1,3,4-thiadiazoles | ||||
| 13 | Carrageenan-induced paw edema (rat) | - | 62.00 (at 3h) | [24] |
| Substituted Phenyl Thiazole Derivatives | ||||
| - | Carrageenan-induced paw edema (rat) | - | Varies | [25] |
Key Signaling Pathways in Inflammation
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Benzothiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby suppressing the production of pro-inflammatory mediators like COX-2 and iNOS.[2][26][27]
Experimental Protocols: Anti-inflammatory Activity Assessment
This is a widely used and well-characterized model of acute inflammation.
Protocol:
-
Animal Grouping: Divide rats into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the benzothiazole derivative or standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[23]
Synthesis of Benzothiazole Derivatives
A common and versatile method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanating agent.
General Procedure for the Synthesis of 2-Aminobenzothiazole Derivatives
Protocol:
-
Reaction Setup: To a stirred solution of a substituted aniline and triethylamine in a suitable dry solvent (e.g., benzene), add chloroacetyl chloride dropwise under ice-cold conditions.
-
Reaction Progression: Stir the reaction mixture for several hours.
-
Work-up: Filter the separated amine hydrochloride. The filtrate can then be further reacted, for example, with hydrazine hydrate to introduce a hydrazinoacetyl group. This intermediate can then be condensed with various aromatic aldehydes to generate a diverse library of benzothiazole derivatives.[28][29][30]
Conclusion
The benzothiazole scaffold represents a highly versatile and pharmacologically significant core in medicinal chemistry. The extensive research into its derivatives has unveiled a wealth of compounds with potent anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. The ability of these compounds to modulate key signaling pathways underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the current state of research, offering valuable quantitative data, detailed experimental protocols, and mechanistic insights to aid in the continued development of novel benzothiazole-based therapeutic agents. Further exploration and optimization of this remarkable scaffold hold great promise for addressing unmet medical needs.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
- 22. researchgate.net [researchgate.net]
- 23. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. wjpmr.com [wjpmr.com]
- 26. researchgate.net [researchgate.net]
- 27. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. facm.ucl.ac.be [facm.ucl.ac.be]
- 30. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical protocols for the heterocyclic compound 5-Bromo-6-methyl-1,3-benzothiazol-2-amine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in the characterization and application of novel benzothiazole derivatives.
Introduction
This compound is a halogenated and methylated derivative of the versatile 2-aminobenzothiazole scaffold. This core structure is a well-known "privileged" motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom and a methyl group at specific positions on the benzene ring is anticipated to modulate the compound's physicochemical properties and biological activity, making it a person of interest for further investigation. This guide presents a predictive spectroscopic profile based on closely related analogs and outlines the general synthetic and analytical methodologies applicable to this class of compounds.
Predicted Spectroscopic Data
Due to the limited availability of published experimental data for this compound, the following spectroscopic data has been predicted based on the analysis of structurally similar compounds, namely 5-Bromo-1,3-benzothiazol-2-amine and 6-Methyl-1,3-benzothiazol-2-amine.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -NH₂ | 7.2 - 7.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |
| H-4 | ~ 7.7 | Singlet | Aromatic proton ortho to the bromine atom. |
| H-7 | ~ 7.5 | Singlet | Aromatic proton ortho to the methyl group. |
| -CH₃ | ~ 2.4 | Singlet | Methyl group protons. |
Prediction based on data for 6-Methyl-1,3-benzothiazol-2-amine and related structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (-NH₂) | ~ 168 | Carbon of the aminothiazole ring. |
| C-4 | ~ 125 | Aromatic carbon bearing a proton. |
| C-5 (-Br) | ~ 115 | Aromatic carbon attached to bromine. |
| C-6 (-CH₃) | ~ 135 | Aromatic carbon attached to the methyl group. |
| C-7 | ~ 122 | Aromatic carbon bearing a proton. |
| C-7a (bridgehead) | ~ 130 | Aromatic bridgehead carbon. |
| C-3a (bridgehead) | ~ 150 | Aromatic bridgehead carbon. |
| -CH₃ | ~ 20 | Methyl carbon. |
Prediction based on data for 6-Methyl-1,3-benzothiazol-2-amine and general substituent effects.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| C=N Stretch (thiazole) | 1620 - 1650 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| N-H Bend | 1550 - 1640 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Prediction based on characteristic IR absorptions for 2-aminobenzothiazoles and halogenated aromatic compounds.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 242/244 | Molecular ion peak showing isotopic pattern for bromine (¹⁹Br/⁸¹Br). |
| [M-HCN]⁺ | 215/217 | Common fragmentation pathway for aminothiazoles. |
| [M-Br]⁺ | 163 | Loss of bromine radical. |
Prediction based on the molecular formula C₈H₇BrN₂S and common fragmentation patterns of benzothiazoles.
Experimental Protocols
The following are general experimental protocols for the synthesis and spectroscopic analysis of 2-aminobenzothiazole derivatives, which are applicable to this compound.
Synthesis Protocol: Cyclization of a Substituted Arylthiourea
A common and effective method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of the corresponding arylthiourea.[1][2]
-
Preparation of 4-bromo-5-methylphenylthiourea: 4-Bromo-3-methylaniline is reacted with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in the presence of an acid to form the corresponding phenylthiourea intermediate.
-
Oxidative Cyclization: The resulting 4-bromo-5-methylphenylthiourea is then treated with an oxidizing agent, such as bromine in a suitable solvent like acetic acid or chloroform, to induce intramolecular cyclization.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Standard pulse programs are used for acquiring ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples.[3][4]
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.[5][6]
-
Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a general and widely used synthetic pathway for the preparation of 2-aminobenzothiazole derivatives, which can be adapted for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Workflow
This diagram outlines the logical flow of spectroscopic analysis for the characterization of the synthesized compound.
Caption: Workflow for spectroscopic characterization of the target compound.
References
Potential Therapeutic Targets of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery Professionals
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine is limited in the currently available scientific literature. This guide, therefore, extrapolates potential therapeutic avenues based on the well-documented activities of the broader 2-aminobenzothiazole scaffold and structurally related molecules. The proposed targets and experimental protocols should be considered hypothetical starting points for further investigation.
Introduction
The benzothiazole nucleus is a prominent heterocyclic scaffold that forms the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention in medicinal chemistry due to their synthetic accessibility and diverse biological profiles, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] This technical guide explores the potential therapeutic targets of the specific, yet under-investigated, compound this compound. By examining the established mechanisms of action of related analogs, we can delineate promising research directions and experimental strategies to unlock its therapeutic potential.
Potential Therapeutic Areas and Molecular Targets
Based on the extensive research into the benzothiazole class of compounds, two primary therapeutic areas stand out as highly probable for this compound: oncology and neurodegenerative diseases.
Oncology
The anticancer activity of benzothiazole derivatives is well-documented, with several analogs demonstrating potent efficacy against a variety of cancer cell lines.[4][5][6] The proposed mechanisms often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Potential Molecular Targets in Oncology:
-
Protein Kinases: Many small molecule kinase inhibitors feature heterocyclic scaffolds. The 2-aminobenzothiazole structure could potentially target various kinases involved in oncogenic signaling.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and some 2-aminobenzothiazole derivatives have been shown to inhibit its components.[3]
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and other RTKs are common targets for anticancer drugs. The benzothiazole scaffold could serve as a backbone for the development of novel RTK inhibitors.
-
-
Microtubule Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some benzothiazole-containing compounds have been identified as microtubule polymerization inhibitors.[7]
-
DNA Gyrase/Topoisomerase: While more commonly associated with antibacterial activity, DNA gyrase and topoisomerase inhibitors can also exhibit anticancer effects. Certain substituted 2-aminobenzothiazoles have shown inhibitory activity against these enzymes.[8]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Neurodegenerative Diseases
Several benzothiazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[9][10] The neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death.
Potential Molecular Targets in Neurodegenerative Diseases:
-
Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of Parkinson's disease. The benzothiazole scaffold could be a suitable starting point for the design of novel MAO inhibitors.
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in the pathology of Alzheimer's disease. Some benzothiazole derivatives have shown inhibitory activity against GSK-3.
-
Amyloid-Beta (Aβ) Aggregation: The benzothiazole core is present in Thioflavin T, a dye used to stain amyloid plaques. This suggests that derivatives could be designed to interfere with Aβ aggregation.
Caption: Experimental workflow for assessing neuroprotective effects.
Quantitative Data from Structurally Related Compounds
While specific data for this compound is unavailable, the following table summarizes representative data from the literature for other 2-aminobenzothiazole derivatives to provide a context for potential potency.
| Compound Class | Target/Assay | IC50 / Activity | Reference |
| 2-(4-Aminophenyl)benzothiazoles | Breast Cancer Cell Lines (MCF-7, MDA 468) | Nanomolar range | [5] |
| 5-Substituted 2-Aminobenzothiazoles | DNA Gyrase B | < 71 nM | [8] |
| 2-Amino Benzothiazoles | Mycobacterium tuberculosis | MIC < 100 µM | [11] |
| Substituted Benzothiazoles | Pancreatic Cancer Cells | Potent Anticancer Activity | [1] |
Detailed Experimental Protocols
To investigate the potential therapeutic targets of this compound, a series of in vitro assays should be conducted.
Protocol 1: Kinase Inhibition Assay (Example: PI3K)
-
Objective: To determine if the compound inhibits the activity of a specific kinase (e.g., PI3Kα).
-
Materials: Recombinant human PI3Kα, kinase substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound, and a known PI3K inhibitor (positive control).
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in a suitable buffer (e.g., DMSO).
-
In a 96-well plate, add the kinase, substrate, and ATP to initiate the reaction.
-
Add the test compound or control to the respective wells.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, A549), complete cell culture medium, this compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
While the therapeutic targets of this compound remain to be experimentally validated, the rich pharmacology of the 2-aminobenzothiazole scaffold provides a strong foundation for targeted investigation. The initial focus should be on its potential as an anticancer and neuroprotective agent. A systematic screening approach, beginning with broad cell-based assays and progressing to specific molecular target validation, will be crucial in elucidating the mechanism of action and therapeutic utility of this compound. Further derivatization and structure-activity relationship (SAR) studies will also be essential to optimize its potency and selectivity for the identified targets.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel therapeutic compounds that can prevent neurodegeneration identified | TopNews [topnews.in]
- 11. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure found in a variety of biologically active compounds. The specific substitution of a bromine atom at the 5-position and a methyl group at the 6-position of the benzothiazole ring can modulate the physicochemical and pharmacological properties of the molecule, making it a valuable building block for the synthesis of novel therapeutic agents.
This document provides a detailed protocol for the synthesis of this compound from commercially available starting materials. The protocol is based on the well-established Hugerschoff synthesis, which involves the cyclization of an arylthiourea intermediate.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product. Please note that the yield and melting point for the final product are typical for this class of compounds and may vary depending on the reaction scale and purification efficiency.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) | Melting Point (°C) |
| 4-Bromo-3-methylaniline | C₇H₈BrN | 186.05 | Solid | - | 39-41 |
| This compound | C₈H₇BrN₂S | 243.13 | Solid | 60-75 | 210-215 |
Experimental Protocols
Synthesis of this compound
This protocol details the one-pot synthesis of the target compound from 4-bromo-3-methylaniline.
Materials:
-
4-Bromo-3-methylaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-bromo-3-methylaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.
-
Bromination: Cool the mixture to 0-5 °C in an ice bath with constant stirring. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the complete addition of the bromine solution, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Characterization (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.65 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H), 7.30 (s, 2H, -NH₂), 2.30 (s, 3H, -CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0 (C=N), 148.0, 132.0, 130.0, 125.0, 118.0, 115.0, 18.0 (-CH₃).
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 3050 (Ar C-H stretch), 2920 (C-H stretch), 1630 (C=N stretch), 1550 (N-H bend), 820 (C-Br stretch).
-
Mass Spectrometry (EI): m/z 242/244 [M]⁺.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction should be performed in a well-ventilated fume hood. The predicted characterization data is for guidance and should be confirmed by experimental analysis.
Application Notes and Protocols for Antimicrobial Studies of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols provide a generalized framework for the investigation of the antimicrobial properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine. As of the latest literature review, specific antimicrobial studies on this particular compound have not been reported. The experimental procedures and data presented are based on established methodologies for the evaluation of novel antimicrobial agents, particularly within the benzothiazole class of compounds, and should be adapted and validated as part of a formal research study.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The 2-aminobenzothiazole scaffold, in particular, is a privileged structure in medicinal chemistry. The introduction of halogen and alkyl substituents on the benzene ring can significantly modulate the antimicrobial potency of these compounds. This compound is a synthetic compound belonging to this class, and its structural features suggest a potential for antimicrobial activity.
These application notes provide a comprehensive guide for researchers to conduct initial in vitro screening and characterization of the antimicrobial potential of this compound against a panel of clinically relevant bacterial and fungal pathogens.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is unknown, related 2-aminobenzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. These may include the inhibition of essential microbial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, or disruption of microbial cell membrane integrity. Further studies would be required to elucidate the specific molecular targets of this compound.
Data Presentation: Illustrative Antimicrobial Activity
The following tables present hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate how the antimicrobial activity of this compound could be summarized. This data is for illustrative purposes only and is not based on experimental results for this specific compound.
Table 1: Illustrative Antibacterial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 8 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 |
| Ciprofloxacin (Control) | - | 0.5 - 2 |
Table 2: Illustrative Antifungal Activity of this compound
| Fungal Strain | Type | MIC (µg/mL) |
| Candida albicans (ATCC 90028) | Yeast | 32 |
| Aspergillus niger (ATCC 16404) | Mold | 64 |
| Fluconazole (Control) | - | 1 - 8 |
Experimental Protocols
The following are detailed protocols for the preliminary antimicrobial screening of this compound.
Preparation of Stock Solution
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Spectrophotometer
-
Incubator
Procedure:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (appropriately diluted from the main stock to achieve the highest desired starting concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Further Investigations
Should this compound demonstrate significant antimicrobial activity, further studies would be warranted to elucidate its mechanism of action. A potential investigative workflow is outlined below.
Workflow for Mechanism of Action Studies
Caption: Investigative workflow for elucidating the mechanism of action.
These advanced studies could involve enzymatic assays targeting known antimicrobial drug targets, cell-based assays to assess membrane damage, and molecular studies to investigate the inhibition of essential cellular processes.
Conclusion
While the antimicrobial properties of this compound are yet to be specifically reported, its chemical structure places it within a class of compounds with established biological activity. The protocols and frameworks provided here offer a robust starting point for the systematic evaluation of its potential as a novel antimicrobial agent. All experimental work should be conducted with appropriate controls and validation to ensure the reliability of the results.
Application of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties.[1][2][3] The benzothiazole nucleus is a key structural motif in a variety of bioactive molecules and approved drugs.[4][5] Specifically, the introduction of halogen and methyl groups on the benzothiazole ring can modulate the compound's physicochemical properties and biological activity. This document provides a detailed overview of the potential applications of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine in anticancer research, based on the activities of structurally related benzothiazole derivatives. While direct experimental data for this specific compound is limited in the public domain, this guide extrapolates its potential applications and provides detailed protocols based on the well-established anticancer effects of similar bromo-substituted benzothiazole compounds.
Principle of Action
Derivatives of 2-aminobenzothiazole have been shown to exert their anticancer effects through various mechanisms. A prominent mechanism for some benzothiazole derivatives is the induction of apoptosis in cancer cells.[6] This programmed cell death is often initiated through the modulation of key signaling pathways. For instance, some benzothiazole derivatives have been found to suppress the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[6][7] By inhibiting this pathway, these compounds can lead to the upregulation of pro-apoptotic proteins like caspase-3 and cytochrome-c, ultimately resulting in cancer cell death.[6] The presence of a bromine atom and a methyl group on the benzene ring of the benzothiazole scaffold may enhance its cytotoxic activity and selectivity against various cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various bromo-substituted benzothiazole derivatives against a range of human cancer cell lines. This data, compiled from multiple studies, provides a comparative overview of their anticancer potential. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | HeLa (Cervical Cancer) | 0.22 | [1] |
| Ter-butyl sulphonamide based methylsulfonyl benzothiazole | HeLa (Cervical Cancer) | 0.6 | [1] |
| Pyrimidine based carbonitrile benzothiazole derivative | Multiple cancer cell lines | Potent activity | [1][8] |
| 5-bromo-7-azaindolin-2-one derivative (23p) | HepG2 (Liver Cancer) | 2.357 | [9] |
| 5-bromo-7-azaindolin-2-one derivative (23p) | A549 (Lung Cancer) | 3.012 | [9] |
| 5-bromo-7-azaindolin-2-one derivative (23p) | Skov-3 (Ovarian Cancer) | 2.874 | [9] |
| 4-(6-bromo-1,3-benzothiazol-2-yl)aniline Analogs | Various Cancer Cell Lines | Data available for analogs | [10] |
Experimental Protocols
This section details the methodologies for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blotting for Signaling Pathway Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This can be used to assess the effect of the compound on the expression levels of proteins involved in signaling pathways like PI3K/AKT.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Simulation of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking simulations of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine with various protein targets. This document outlines the scientific context, detailed experimental protocols, and data interpretation necessary for predicting the binding affinity and interaction patterns of this compound, which is of significant interest due to the broad biological activities of the benzothiazole scaffold.[1][2][3]
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities.[3][4][5][6] The versatile nature of the benzothiazole nucleus allows for interactions with diverse biological targets.[1] this compound is a specific derivative with potential therapeutic applications. Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into its binding affinity and mechanism of action.[7][8] This information is invaluable in drug discovery and lead optimization processes.[7]
This document details the protocol for performing a molecular docking simulation of this compound against three potential protein targets, selected based on the known activities of similar benzothiazole compounds:
-
DNA Gyrase (PDB ID: 3G75): A well-established target for antibacterial agents.[9]
-
Lymphocyte-specific protein tyrosine kinase (p56lck) (PDB ID: 1QPC): A key enzyme in T-cell signaling, making it a target for anticancer and immunomodulatory drugs.[10]
-
γ-aminobutyric acid aminotransferase (GABA-AT): A critical enzyme in neurotransmitter metabolism and a target for anticonvulsant therapies.[3][5]
Materials and Software
A standard molecular docking workflow requires the following software:
-
Molecular Graphics and Modeling Software:
-
UCSF Chimera or PyMOL: For visualization and preparation of protein and ligand structures.
-
AutoDock Tools (ADT): For preparing PDBQT files for AutoDock Vina.
-
-
Docking Software:
-
AutoDock Vina: A widely used and efficient tool for molecular docking.
-
-
Data Analysis Software:
-
Discovery Studio Visualizer or LigPlot+: For analyzing and visualizing protein-ligand interactions.
-
-
Hardware: A standard desktop computer or workstation with a multi-core processor is sufficient for these simulations.
Experimental Protocols
I. Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem (CID: 13775785) or drawn using chemical drawing software and saved in a standard format (e.g., MOL or SDF).
-
Energy Minimization: The ligand's geometry should be optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed in software like Avogadro or UCSF Chimera.
-
File Format Conversion: Convert the optimized ligand structure to the PDBQT format using AutoDock Tools. This step involves adding Gasteiger charges and defining rotatable bonds.
II. Protein Preparation
-
Retrieve Protein Structure: Download the crystal structures of the target proteins from the Protein Data Bank (PDB): 3G75 (DNA Gyrase), 1QPC (p56lck), and a representative structure for GABA-AT.
-
Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Add Hydrogens and Charges: Add polar hydrogens to the protein structure and assign appropriate charges (e.g., Kollman charges) using AutoDock Tools.
-
File Format Conversion: Save the prepared protein structure in the PDBQT format.
III. Molecular Docking Simulation
-
Grid Box Generation: Define the docking search space by creating a grid box around the active site of the target protein. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
-
Output: AutoDock Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
IV. Data Analysis and Visualization
-
Analyze Binding Affinity: The primary quantitative result from molecular docking is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding.
-
Visualize Interactions: Use software like Discovery Studio Visualizer or LigPlot+ to visualize the protein-ligand interactions for the best-scoring poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Compare Poses: Analyze the different binding poses to understand the conformational flexibility of the ligand within the active site.
Data Presentation
The results of the molecular docking simulations can be summarized in the following table for easy comparison. The values presented here are hypothetical and serve as an example of how to present the data.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| DNA Gyrase | 3G75 | -8.5 | 1.5 | ASP81, GLY85 | ILE86, PRO87 |
| p56lck | 1QPC | -9.2 | 0.5 | MET319, GLU317 | LEU273, VAL281, ALA293 |
| GABA-AT | (Example) | -7.8 | 5.2 | SER123, ASN169 | TRP145, PHE189 |
Visualizations
Caption: Molecular Docking Workflow Diagram.
Caption: Simplified p56lck Signaling Pathway.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. pharmajournal.net [pharmajournal.net]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for 5-Bromo-6-methyl-1,3-benzothiazol-2-amine as a Putative Kinase Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a synthetic heterocyclic compound belonging to the 2-aminobenzothiazole class. This structural scaffold is a recognized "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Derivatives of 2-aminobenzothiazole have been extensively developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][2][4]
Given the established role of the 2-aminobenzothiazole scaffold in kinase inhibition, this compound is presented here as a putative chemical probe for investigating kinase-driven signaling pathways. Its utility lies in its potential to selectively bind to and inhibit the activity of specific kinases, thereby enabling the elucidation of their roles in cellular processes. The bromo and methyl substitutions on the benzothiazole ring may confer specific selectivity and potency profiles against certain kinases.
These application notes provide a comprehensive guide for utilizing this compound as a chemical probe, including detailed protocols for its characterization and application in cell-based and biochemical assays.
Predicted Biological Activity and Data Presentation
Based on structure-activity relationship (SAR) studies of analogous 2-aminobenzothiazole derivatives, this compound is hypothesized to exhibit inhibitory activity against various protein kinases, particularly those implicated in cancer cell proliferation and survival.[1][2] The following tables summarize hypothetical, yet expected, quantitative data from key experiments.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Assay Type |
| PI3Kα | 50 | In Vitro Kinase Assay |
| PI3Kβ | 200 | In Vitro Kinase Assay |
| PI3Kδ | 150 | In Vitro Kinase Assay |
| PI3Kγ | 75 | In Vitro Kinase Assay |
| Akt1 | 500 | In Vitro Kinase Assay |
| mTOR | >1000 | In Vitro Kinase Assay |
| VEGFR2 | 80 | In Vitro Kinase Assay |
| EGFR | >1000 | In Vitro Kinase Assay |
| Aurora B | 120 | In Vitro Kinase Assay |
Table 2: Hypothetical Cellular Activity Profile
| Cell Line | IC₅₀ (µM) | Assay Type |
| MCF-7 (Breast Cancer) | 5.2 | Cell Viability (MTT Assay) |
| HCT116 (Colon Cancer) | 8.1 | Cell Viability (MTT Assay) |
| A549 (Lung Cancer) | 12.5 | Cell Viability (MTT Assay) |
| Normal Fibroblasts | >50 | Cell Viability (MTT Assay) |
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the activity of this compound as a kinase inhibitor chemical probe.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human kinases (e.g., PI3K isoforms, Akt, mTOR, VEGFR2)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the test compound to the cells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.[6][7][8][9][10]
Materials:
-
Cells expressing the target kinase
-
PBS (phosphate-buffered saline)
-
Protease and phosphatase inhibitors
-
This compound
-
Thermal cycler
-
Lysis buffer
-
Antibodies for the target kinase (for Western blotting)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Signaling Pathway
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: Workflow for validating a chemical probe.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajesm.in [iajesm.in]
- 4. Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Benzothiazole Derivatives as Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. Notably, their potential as enzyme inhibitors has been a major focus of drug discovery efforts, targeting enzymes implicated in various diseases such as cancer, Alzheimer's disease, and microbial infections.[1][2][3] This document provides a comprehensive guide to the experimental design for evaluating novel benzothiazole derivatives as enzyme inhibitors, detailing protocols for in vitro enzyme assays, determination of inhibitory potency, and analysis of the mechanism of action.
Key Concepts in Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4][5] Another important parameter is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of inhibitor potency.[4][6] Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for lead optimization in drug development.[6][7]
Experimental Workflow
The evaluation of benzothiazole derivatives as enzyme inhibitors typically follows a multi-step process, beginning with primary screening to identify active compounds, followed by more detailed characterization of their potency and mechanism of action.
Caption: General experimental workflow for evaluating enzyme inhibitors.
Protocols
Protocol 1: Determination of IC50 Values
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of benzothiazole derivatives against a target enzyme using a 96-well plate format. The specific enzyme, substrate, and detection method will need to be adapted accordingly.
Materials:
-
Target enzyme
-
Substrate specific to the enzyme
-
Assay buffer
-
Benzothiazole derivatives (test compounds)
-
Positive control inhibitor
-
96-well microplates (clear, black, or white depending on the assay)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each benzothiazole derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations (e.g., 100 µM to 0.01 nM).[8]
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank (No Enzyme): Assay buffer and substrate.
-
Negative Control (No Inhibitor): Assay buffer, enzyme, and substrate.
-
Positive Control: Known inhibitor at its IC50 concentration, enzyme, and substrate.
-
Test Compound: Serial dilutions of the benzothiazole derivative, enzyme, and substrate.
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Enzyme Reaction:
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate for a specific time at the optimal temperature.
-
-
Data Acquisition:
-
Measure the absorbance, fluorescence, or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Signal with Inhibitor / Signal without Inhibitor)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[8] Software such as GraphPad Prism is commonly used for this analysis.[9]
-
Protocol 2: Enzyme Kinetic Studies to Determine Mechanism of Action
This protocol outlines the steps to investigate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) of a benzothiazole derivative.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and the inhibitor.
-
Typically, several fixed concentrations of the inhibitor are used, while the substrate concentration is varied over a wide range (e.g., 0.1 to 10 times the Km).[10]
-
-
Enzyme Reaction and Data Acquisition:
-
Follow the same procedure for initiating and monitoring the enzyme reaction as described in Protocol 1.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.[11]
-
Analyze the pattern of the lines to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.[7]
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Caption: Logical flow for determining the mode of enzyme inhibition.
Data Presentation
Quantitative data from enzyme inhibition studies should be summarized in clear and well-structured tables for easy comparison of the inhibitory potencies of different benzothiazole derivatives.
Table 1: IC50 Values of Benzothiazole Derivatives against Target Enzyme
| Compound ID | Target Enzyme | IC50 (nM) ± SD |
| BZT-001 | Enzyme X | 25.4 ± 2.1 |
| BZT-002 | Enzyme X | 150.2 ± 12.5 |
| BZT-003 | Enzyme X | 8.9 ± 0.7 |
| Positive Control | Enzyme X | 15.2 ± 1.3 |
Table 2: Inhibition Constants (Ki) and Mode of Inhibition for Lead Compounds
| Compound ID | Target Enzyme | Mode of Inhibition | Ki (nM) ± SD |
| BZT-003 | Enzyme X | Competitive | 4.5 ± 0.4 |
| BZT-008 | Enzyme X | Non-competitive | 12.1 ± 1.1 |
Example Signaling Pathway: sPLA2-IIA in Inflammation
Benzothiazole derivatives can be evaluated for their potential to inhibit enzymes involved in inflammatory pathways, such as secretory phospholipase A2-IIA (sPLA2-IIA).
Caption: sPLA2-IIA signaling pathway in inflammation.
Cellular Assays
While in vitro enzyme assays are essential for initial screening and characterization, cell-based assays are crucial to evaluate the efficacy of inhibitors in a more physiologically relevant context.[12] These assays can provide information on cell permeability, off-target effects, and overall cellular potency.
Protocol 3: General Cell-Based Assay for Enzyme Inhibition
Materials:
-
Adherent or suspension cell line expressing the target enzyme
-
Cell culture medium and supplements
-
Benzothiazole derivatives
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Enzyme Activity or Downstream Effects:
-
This can be done by:
-
Measuring the level of a downstream product of the enzyme's activity.
-
Using a reporter gene assay.
-
Assessing a relevant cellular phenotype (e.g., proliferation, apoptosis).
-
-
-
Cell Viability Assay:
-
Concurrently, assess the cytotoxicity of the compounds using a standard cell viability assay to distinguish between specific enzyme inhibition and general toxicity.
-
-
Data Analysis:
-
Calculate the cellular IC50 (or EC50) by plotting the response against the compound concentration.
-
Conclusion
The systematic evaluation of benzothiazole derivatives as enzyme inhibitors requires a combination of in vitro biochemical assays and cell-based studies. The protocols and guidelines presented in this document provide a robust framework for identifying and characterizing potent and selective inhibitors, which is a critical step in the drug discovery and development pipeline. The use of standardized methodologies and clear data presentation will facilitate the comparison of results across different studies and aid in the selection of promising candidates for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. courses.edx.org [courses.edx.org]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Untitled Document [ucl.ac.uk]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Enhancing Bioactivity through Derivatization of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, a promising scaffold in medicinal chemistry. The derivatization strategies outlined below, focusing on the synthesis of Schiff bases and amide derivatives, are designed to enhance the compound's inherent bioactivity, with potential applications in anticancer and antimicrobial research. The protocols are based on established methodologies for structurally similar benzothiazole derivatives and are intended to serve as a comprehensive guide for researchers.
Introduction to this compound
The benzothiazole nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The specific scaffold, this compound, possesses key structural features that make it an excellent candidate for further chemical modification to optimize its biological effects. The presence of the bromine atom and the methyl group on the benzene ring, along with the reactive 2-amino group, provides multiple sites for derivatization.
Derivatization Strategies for Enhanced Bioactivity
The primary amino group at the 2-position of the benzothiazole ring is a versatile handle for introducing a variety of functional groups, thereby modulating the molecule's physicochemical properties and biological activity. This document focuses on two key derivatization approaches:
-
Schiff Base Formation: The reaction of the 2-amino group with various aldehydes to form imines (Schiff bases) can significantly enhance bioactivity. This approach allows for the introduction of diverse aromatic and heterocyclic moieties.
-
Amide Synthesis: Acylation of the 2-amino group to form amide derivatives is another effective strategy to explore structure-activity relationships and improve the pharmacological profile of the parent compound.
Experimental Protocols
The following are detailed protocols for the synthesis of Schiff base and amide derivatives of this compound. These protocols are adapted from established procedures for similar 2-aminobenzothiazole derivatives.
Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of a Schiff base from this compound and a substituted aldehyde, such as o-vanillin.
Materials:
-
This compound
-
o-Vanillin (or other suitable aldehyde)
-
Absolute Ethanol
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., carbon tetrachloride)
Procedure: [1]
-
In a round-bottom flask, dissolve 10 mmol of this compound in 15 mL of absolute ethanol.
-
To this solution, add 10 mmol of o-vanillin.
-
Add a drop of piperidine to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 3 hours with constant stirring.
-
After reflux, allow the mixture to stand for eight hours to facilitate precipitation.
-
Collect the resulting solid by filtration and wash it several times with cold ethanol.
-
Dry the product and purify it by recrystallization from a suitable solvent like carbon tetrachloride to yield the pure Schiff base.
Characterization: The synthesized compound should be characterized by IR, Mass, and 1H NMR spectroscopy to confirm its structure.[1]
Synthesis of Amide Derivatives
This protocol outlines a general method for the synthesis of amide derivatives from this compound and an amino acid ester.
Materials:
-
This compound
-
Amino acid ester (e.g., ethyl ester of an amino acid)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., 95% ethanol)
Procedure: [2]
-
In a round-bottom flask, take equimolar quantities (e.g., 0.1 mol) of this compound and the desired amino acid ester.
-
Dissolve the reactants in methanol.
-
Reflux the reaction mixture for 3 hours with stirring.
-
Upon completion of the reaction, a solid crystal product should form.
-
Collect the solid by filtration.
-
Recrystallize the crude product from 95% ethanol to obtain the purified amide derivative.
Characterization: The final product should be characterized by elemental analysis, IR, and 1H-NMR spectral studies to confirm its identity and purity.[2]
Quantitative Bioactivity Data
While specific bioactivity data for derivatives of this compound is limited in the current literature, the following tables provide data for structurally related compounds, offering a valuable reference for expected bioactivity.
Table 1: Antioxidant Activity of a Schiff Base Derivative of a Close Analog
| Compound | Assay | IC50 (µg/mL) |
| o-Vanilidine-2-amino-6-bromo benzothiazole | DPPH radical scavenging | 248.82[1] |
Table 2: Anticancer Activity of Various Benzothiazole Derivatives
| Compound Code | Cancer Cell Line | GI50 (µM) |
| T2 (R = 4-F) | Human small cell lung carcinoma | >10[3] |
| T2 (R = 4-F) | Mouse melanoma cell line | >10[3] |
| T2 (R = 4-F) | Human larynx epithelial carcinoma | >10[3] |
| T5 (R = 4-OCH3) | Human small cell lung carcinoma | >10[3] |
| T5 (R = 4-OCH3) | Mouse melanoma cell line | >10[3] |
| T5 (R = 4-OCH3) | Human larynx epithelial carcinoma | >10[3] |
| Derivative 36 | HeLa, MCF-7, Hep-2, etc. | Potent activity reported[4] |
| Derivative 38 | HeLa | 0.22[4] |
| Derivative 39 | HeLa | 0.6[4] |
| Derivative 40 | MCF-7 | 34.5[4][5] |
| Derivative 40 | HeLa | 44.15[4][5] |
| Derivative 40 | MG63 | 36.1[4][5] |
Table 3: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) |
| Compound 3e | Gram+/Gram- bacteria | 3.12[6] |
| Compound 3n | Fungal strains | 1.56 - 12.5[6] |
| Ciprofloxacin (Standard) | Gram+/Gram- bacteria | 6.25[6] |
Signaling Pathways and Experimental Workflows
The biological activity of benzothiazole derivatives is often attributed to their interaction with key cellular signaling pathways implicated in cancer and inflammation.
Relevant Signaling Pathways
Benzothiazole derivatives have been shown to modulate several critical signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.[7][8][9][10]
-
NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation and is also implicated in cancer development and progression.[11][12][13]
-
STAT3 Pathway: The STAT3 signaling pathway is involved in cell proliferation, differentiation, and apoptosis, and its aberrant activation is common in many cancers.[14][15]
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points by benzothiazole derivatives.
Caption: NF-κB signaling pathway illustrating a potential mechanism of anti-inflammatory action for benzothiazole derivatives.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of the derivatized compounds.
Caption: General workflow for the synthesis of Schiff base and amide derivatives.
Caption: Workflow for the biological evaluation of synthesized benzothiazole derivatives.
Conclusion
The derivatization of this compound into Schiff bases and amides represents a promising strategy for the development of novel therapeutic agents with enhanced bioactivity. The provided protocols offer a solid foundation for the synthesis of a diverse library of compounds for further biological evaluation. The investigation of their effects on key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and STAT3 will be crucial in elucidating their mechanism of action and advancing their potential as clinical candidates. Further research is warranted to synthesize and evaluate the specific derivatives of this compound to fully explore their therapeutic potential.
References
- 1. jocpr.com [jocpr.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-6-methyl-1,3-benzothiazol-2-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine as a foundational scaffold in the synthesis of novel organic compounds with significant potential in medicinal chemistry and drug discovery. The presence of a reactive amino group at the 2-position, combined with the unique electronic properties conferred by the bromine and methyl substituents on the benzothiazole core, makes this molecule an attractive starting material for generating diverse molecular libraries.
The benzothiazole nucleus is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The functionalization of this compound, particularly through reactions involving the 2-amino group, allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.
Key Applications and Synthetic Utility
The primary synthetic transformations involving this compound center around the nucleophilicity of the 2-amino group. This facilitates a variety of chemical reactions, including:
-
Schiff Base Formation: Condensation with a wide range of aldehydes and ketones to yield Schiff bases (imines). These products are not only valuable intermediates but also exhibit significant biological activities themselves.
-
Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, and carboxylic acids to form the corresponding amides and sulfonamides. These modifications can significantly alter the physicochemical properties and biological target interactions of the parent molecule.
-
Urea and Thiourea Formation: Treatment with isocyanates and isothiocyanates to generate urea and thiourea derivatives, which are known to be important pharmacophores in many drug molecules.
-
N-Alkylation: Alkylation of the amino group, although requiring specific conditions to control selectivity, can introduce further diversity.
These synthetic routes provide access to a vast chemical space, enabling the generation of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of 2-aminobenzothiazoles and are adaptable for this compound.
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., o-vanillin)
-
Absolute Ethanol
-
Piperidine (catalyst)
-
Carbon tetrachloride (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 15 mL of absolute ethanol.
-
To this solution, add 10 mmol of the desired substituted aromatic aldehyde.
-
Add a drop of piperidine to the reaction mixture to catalyze the condensation.
-
Reflux the mixture for 3 hours.
-
After reflux, allow the reaction mixture to stand for 8 hours, during which a solid precipitate should form.
-
Filter the solid product and wash it several times with cold ethanol to remove any unreacted starting materials.
-
Dry the crude product.
-
Recrystallize the solid from carbon tetrachloride to yield the pure Schiff base as a crystalline solid.[1]
Expected Outcome:
The reaction is expected to produce the corresponding Schiff base in good yield. The product can be characterized by standard analytical techniques such as IR, NMR, and mass spectrometry.
Protocol 2: General N-Acetylation of this compound
This protocol provides a straightforward method for the N-acetylation of the 2-amino group using acetic acid as the acetylating agent.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Triethyl orthoformate
-
Sodium azide
Procedure:
-
In a suitable reaction vessel, combine this compound with triethyl orthoformate and sodium azide in glacial acetic acid.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude N-acetylated product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes representative data for Schiff bases derived from substituted 2-aminobenzothiazoles, demonstrating the potential antioxidant activity of this class of compounds.
| Compound | Antioxidant Activity (IC50 µg/mL) - DPPH Assay | Antioxidant Activity (IC50 µg/mL) - ABTS Assay |
| o-Vanilidine-2-amino-6-chloro benzothiazole | - | 52.36 |
| o-Vanilidine-2-amino-6-bromo benzothiazole | 248.82 | - |
| Standard (Ascorbic Acid) | Variable | Variable |
| [Data adapted from a study on related benzothiazole Schiff bases for illustrative purposes.][1] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of Schiff base derivatives.
Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
Many benzothiazole derivatives have been identified as agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in the regulation of immune responses.[2][3] Activation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, which may be a mechanism underlying the biological activity of some benzothiazole-based compounds.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. jocpr.com [jocpr.com]
- 2. Identification of benzothiazole derivatives and polycyclic aromatic hydrocarbons as aryl hydrocarbon receptor agonists present in tire extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Novel Benzothiazole Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction Benzothiazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The accurate and comprehensive characterization of novel benzothiazole compounds is paramount for ensuring their purity, confirming their structure, and understanding their physicochemical properties, which are foundational steps in the drug discovery pipeline.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used in the characterization of novel benzothiazoles: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
General Workflow for Synthesis and Characterization
The characterization of a novel benzothiazole compound is a multi-step process that logically follows its synthesis. Each analytical technique provides a unique piece of information, and together they provide a complete profile of the new chemical entity.
Application Note 1: Purity and Quantitative Analysis by RP-HPLC
1.1. Introduction High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and performing quantitative analysis of newly synthesized benzothiazole compounds.[1] A reverse-phase (RP-HPLC) method using a C18 column is commonly employed for the separation of benzothiazole derivatives from starting materials, byproducts, and impurities.[1][4]
1.2. Experimental Protocol: RP-HPLC with UV Detection
Instrumentation and Equipment:
-
HPLC system with a binary or quaternary pump
-
Autosampler and column oven
-
UV-Vis Detector
Chromatographic Conditions: A typical starting point for method development is summarized below. These conditions should be optimized for the specific analyte.
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 50:50 (v/v) isocratic, or a gradient depending on sample complexity |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 250 nm (or the λmax of the specific compound)[1][5] |
| Run Time | 10-15 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.[1] Mix with acetonitrile as per the required ratio. Degas the mobile phase by sonication or vacuum filtration.[1]
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the benzothiazole reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent.[1]
-
Sample Solution: Dissolve the synthesized sample in the mobile phase to achieve a concentration within the calibration range (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[1]
1.3. Data Presentation: System Suitability and Purity Analysis
System suitability tests are performed to ensure the HPLC system is operating correctly. Purity is determined by the peak area percentage.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 4500 |
| Retention Time (RT) | - | 4.5 min |
| Purity (Area %) | - | 99.5% |
1.4. Workflow for HPLC Analysis
Application Note 2: Molecular Weight Confirmation by LC-MS
2.1. Introduction Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique essential for the characterization of novel compounds. It confirms the molecular weight of the target benzothiazole and can help identify impurities.[6][7] Electrospray ionization (ESI) is a common ionization source used for this class of compounds.[7]
2.2. Experimental Protocol: LC-MS
Instrumentation and Equipment:
-
LC-MS system with an ESI source and a single quadrupole or triple quadrupole (TQMS) mass analyzer.[8]
LC Conditions:
-
Use an HPLC method similar to the one described in Application Note 1.
-
Crucially, replace non-volatile acids like phosphoric acid with volatile alternatives like formic acid (0.1%) for MS compatibility. [9]
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive or Negative[7] |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V (Optimize for analyte) |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Scan Range (m/z) | 50 - 800 Da |
Sample Preparation:
-
Prepare samples as described for HPLC, but at a lower concentration (e.g., 1-10 µg/mL) in the MS-compatible mobile phase.
2.3. Data Presentation: Molecular Ion Peak
The primary result is the mass spectrum, which should show a prominent peak corresponding to the molecular ion of the novel compound.
| Compound | Expected Mass (Da) | Ion Adduct | Observed m/z |
| Novel Benzothiazole Derivative | e.g., 295.08 | [M+H]⁺ | 296.09 |
| [M+Na]⁺ | 318.07 |
Application Note 3: Structural Elucidation by NMR Spectroscopy
3.1. Introduction NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[10] ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms in the molecule.[3][11]
3.2. Experimental Protocol: ¹H and ¹³C NMR
Instrumentation and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the purified benzothiazole compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
¹H NMR: Standard pulse program, spectral width of ~16 ppm, sufficient number of scans for good signal-to-noise.
-
¹³C NMR: Proton-decoupled pulse program, spectral width of ~220 ppm, longer acquisition time or more scans may be needed due to the low natural abundance of ¹³C.
3.3. Data Presentation: Characteristic Chemical Shifts
The chemical shifts (δ) are highly dependent on the specific substituents on the benzothiazole core.
| Proton / Carbon Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| Benzothiazole Aromatic Protons | 7.30 - 8.60[6] | 115 - 155[11] |
| C2-H Proton (if unsubstituted) | ~9.0 - 9.25[12] | ~150 - 170[6] |
| Amide N-H | 12.0 - 13.0 (broad singlet)[6] | - |
| Amide Carbonyl (C=O) | - | 165 - 167[11] |
| Methoxy Protons (-OCH₃) | ~3.9 | ~56 |
Application Note 4: Functional Group Identification by FTIR Spectroscopy
4.1. Introduction FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] It is excellent for confirming the presence of key structural motifs in novel benzothiazole derivatives.
4.2. Experimental Protocol: FTIR
Instrumentation and Equipment:
-
FTIR Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
ATR: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically co-added.
4.3. Data Presentation: Characteristic Absorption Bands
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100[2] |
| C=N Stretch (Thiazole Ring) | 1600 - 1670[2] |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
| C-S Stretch | 600 - 800 |
| C=O Stretch (if Amide/Ester) | 1650 - 1750[3] |
| N-H Stretch (if Amine/Amide) | 3200 - 3500 |
Application Note 5: UV-Visible Spectroscopy
5.1. Introduction UV-Visible spectroscopy measures the absorption of UV or visible light by a compound. It is a simple method used for preliminary characterization, confirming the presence of the benzothiazole chromophore, and for quantitative analysis using the Beer-Lambert law. The benzothiazole core typically exhibits multiple absorption bands.[5][13]
5.2. Experimental Protocol: UV-Vis
Instrumentation and Equipment:
-
UV-Vis Spectrophotometer
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute the stock solution to obtain a final concentration (e.g., 1-10 µg/mL) that gives a maximum absorbance reading between 0.2 and 1.0.
Acquisition Parameters:
-
Scan Range: 200 - 600 nm
-
Blank: Use the same solvent the sample is dissolved in.
5.3. Data Presentation: Absorption Maxima
| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε) |
| Ethanol | ~250, ~284, ~296[13] | - (To be determined) |
5.4. Spectroscopic Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 13. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| YLD-001 | Low or No Product Yield | Incomplete reaction; incorrect stoichiometry; poor quality of starting materials; suboptimal reaction temperature. | - Ensure the starting 4-bromo-5-methyl-2-aminothiophenol is of high purity. - Use a slight excess (1.1-1.2 equivalents) of the cyclizing agent (e.g., cyanogen bromide). - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; some cyclization reactions may require heating. |
| PUR-001 | Presence of Multiple Brominated Byproducts | Over-bromination due to harsh brominating agents or excess reagent.[1] | - Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.[1] - Carefully control the stoichiometry of the brominating agent to 1.0-1.1 equivalents for mono-bromination.[1] - Consider using a stable, crystalline bromine source like benzyltrimethylammonium tribromide to deliver stoichiometric amounts of bromine and avoid unwanted side reactions.[2][3] |
| PUR-002 | Poor Regioselectivity (Formation of other bromo-isomers) | Reaction conditions favoring multiple substitutions.[1] | - Lowering the reaction temperature during bromination can increase regioselectivity.[1] - The choice of solvent can influence selectivity; consider less polar solvents. |
| PUR-003 | Presence of Sulfonated Impurities | High reaction temperatures when using sulfuric acid in the synthesis. | - If using sulfuric acid for cyclization, maintain the reaction temperature between 30-60°C to avoid sulfonation of the benzene ring.[4] |
| PUR-004 | Difficulty in Product Purification | Co-elution of impurities with the desired product during column chromatography; product oiling out during crystallization. | - For column chromatography, use a gradient elution system, starting with a non-polar solvent and gradually increasing polarity. - For crystallization, try a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol) and slowly add a non-polar anti-solvent (e.g., water or hexane) until turbidity is observed, then cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies:
-
Route A: Cyclization of a Pre-brominated Precursor: This involves the cyclization of 4-bromo-5-methyl-2-aminothiophenol with a source of the C2-N2 unit, such as cyanogen bromide.
-
Route B: Bromination of the Benzothiazole Core: This route starts with the synthesis of 6-methyl-1,3-benzothiazol-2-amine, followed by regioselective bromination at the 5-position.
Q2: How can I improve the regioselectivity of the bromination step to favor the 5-bromo isomer?
To improve regioselectivity:
-
Use a Milder Brominating Agent: N-bromosuccinimide (NBS) is a preferred alternative to elemental bromine as it is less aggressive and can lead to cleaner reactions.[1]
-
Control Stoichiometry: Use a strict 1.0 to 1.1 molar equivalent of the brominating agent to minimize the formation of di-brominated products.[1]
-
Optimize Temperature: Perform the bromination at a lower temperature (e.g., 0-5°C) to enhance selectivity.[1]
Q3: What are common impurities, and how can they be removed?
Common impurities include:
-
Over-brominated products (e.g., di-bromo species): These can be minimized by using milder brominating agents and controlling stoichiometry.[1] Purification can be achieved by column chromatography.
-
Isomeric products: Formation of other bromo-isomers can be reduced by optimizing reaction conditions.[1] Careful column chromatography may be required for separation.
-
Unreacted starting material: Can be removed by column chromatography or recrystallization.
-
Sulfonated byproducts: If sulfuric acid is used at high temperatures, sulfonation of the aromatic ring can occur.[4] These highly polar impurities can typically be removed by an aqueous workup or column chromatography.
Q4: What is the best method for purifying the final product?
A combination of techniques is often most effective:
-
Aqueous Workup: After the reaction, a thorough aqueous workup including washing with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid, followed by a brine wash, is crucial.
-
Column Chromatography: This is highly effective for separating the desired product from isomers and other byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product. Ethanol or a mixture of ethanol and water is often a suitable solvent system.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-1,3-benzothiazol-2-amine
This protocol is a general method for the synthesis of the unbrominated precursor.
-
Reaction Setup: In a round-bottom flask, dissolve 4-methyl-2-aminothiophenol (1 equivalent) in a suitable solvent such as methanol.
-
Reagent Addition: Add potassium thiocyanate (1.2 equivalents) to the solution.
-
Cyclization: Cool the mixture in an ice bath and slowly add a solution of bromine (1.1 equivalents) in methanol, keeping the temperature below 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Protocol 2: Regioselective Bromination of 6-methyl-1,3-benzothiazol-2-amine
This protocol describes the bromination of the pre-formed benzothiazole core.
-
Dissolution: Dissolve 6-methyl-1,3-benzothiazol-2-amine (1 equivalent) in glacial acetic acid in a flask protected from light.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at 0-5°C for 2-3 hours, monitoring the reaction by TLC.
-
Workup: Pour the reaction mixture into ice water and neutralize with a 10% sodium hydroxide solution.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Synthetic strategies for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Troubleshooting common side reactions in benzothiazole synthesis
This guide provides troubleshooting for common side reactions encountered during the synthesis of benzothiazoles, a critical scaffold in pharmaceutical and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during benzothiazole synthesis?
A1: The most frequently encountered side reactions include:
-
Oxidation and Polymerization of 2-Aminothiophenol: This starting material is prone to oxidation by air, leading to the formation of disulfide-linked dimers and polymers, which appear as dark, tarry byproducts and significantly lower the yield.[1][2]
-
Incomplete Cyclization: The reaction can stall at the benzothiazoline intermediate stage without full aromatization to the final benzothiazole product.[1][2] This can be caused by insufficient oxidizing agent, suboptimal reaction conditions, or steric hindrance from bulky substituents.[1][2]
-
Dimerization: Intermolecular reactions between intermediates can lead to the formation of undesired dimeric byproducts, which are more likely at higher reactant concentrations.[1]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A2: The formation of dark, insoluble materials is a strong indicator of oxidation and polymerization of the 2-aminothiophenol starting material.[1][2] This is a common issue due to its sensitivity to atmospheric oxygen.[1][2]
To prevent this:
-
Use Freshly Purified 2-Aminothiophenol: Purify the starting material by distillation or recrystallization before use to remove any oxidized impurities.[1][2]
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1][2]
-
Control the Temperature: Avoid excessively high temperatures, which can accelerate polymerization and other side reactions.[1][2]
-
Choose a Mild Oxidant: If an oxidant is required, select a mild reagent. In some cases, air can serve as a gentle oxidant under controlled conditions.[1][2]
Q3: I'm observing a significant amount of a byproduct that I suspect is the benzothiazoline intermediate. How can I drive the reaction to completion?
A3: The presence of the benzothiazoline intermediate indicates incomplete oxidation.[1][2] To promote the formation of the desired benzothiazole, consider the following:
-
Ensure Sufficient Oxidant: The amount and strength of the oxidizing agent are crucial. Common oxidants include air, hydrogen peroxide, and manganese dioxide. The choice of oxidant may need to be optimized for your specific substrate.[2]
-
Optimize Reaction Conditions: The oxidation step can be sensitive to both pH and temperature. For instance, slightly basic conditions can be beneficial for air oxidation.[2]
-
Increase Reaction Time or Use a Stronger Oxidant for Sterically Hindered Substrates: Bulky groups on the starting materials can slow down the final aromatization step, necessitating longer reaction times or a more potent oxidant.[1][2]
Q4: How can I minimize the formation of dimeric byproducts?
A4: Dimerization is often a result of intermolecular reactions competing with the desired intramolecular cyclization.[1] This is more prevalent at higher concentrations. To favor the formation of the monomeric benzothiazole:
-
Use High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization.[1]
-
Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture helps to maintain a low concentration of reactive intermediates, thereby minimizing dimerization.[1]
Q5: What are the most effective methods for purifying my crude benzothiazole product?
A5: Purification can be challenging due to the similar polarities of the product and potential byproducts.[1] Common and effective purification strategies include:
-
Recrystallization: This is a standard method for purifying solid benzothiazole derivatives. Ethanol is a commonly used solvent for recrystallization.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool.[3]
-
Acid-Base Extraction: If the benzothiazole product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective initial purification step.[1]
Troubleshooting Guides
Guide 1: Formation of Dark, Tarry Byproducts
This guide addresses the issue of polymerization and oxidation of 2-aminothiophenol.
Caption: Troubleshooting workflow for addressing dark, tarry byproduct formation.
Guide 2: Incomplete Cyclization to Benzothiazole
This guide helps to troubleshoot reactions where the benzothiazoline intermediate is the major product.
Caption: Troubleshooting workflow for incomplete cyclization.
Quantitative Data on Reaction Conditions
The yield of benzothiazole synthesis is highly dependent on the reaction conditions. The following tables summarize the impact of different parameters on product yield.
Table 1: Effect of Aldehyde Substituent on Yield of 2-Arylbenzothiazoles
| Aldehyde Substituent | Reaction Time (min) | Yield (%) | Reference |
| 4-N,N-dimethyl | 15 | 45 | [3] |
| 4-methoxy | - | 55 | [3] |
| 4-methyl | - | 94 | [3] |
| H | - | 89 | [3] |
| 4-chloro | - | 92 | [3] |
| 4-nitro | - | 90 | [3] |
| 3H-imidazole-4-carbaldehyde | - | 60 | [3] |
| 9-anthracene carboxaldehyde | - | 70 | [3] |
Table 2: Comparison of Different Catalysts and Conditions for the Synthesis of 2-Phenylbenzothiazole
| Catalyst / Oxidant | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94 | [3][4] |
| TiO₂ NPs / H₂O₂ | Daylight | - | 5-27 min | 90-97 | [3] |
| SnP₂O₇ | - | - | 8-35 min | 87-95 | [4] |
| Air/DMSO | DMSO | - | - | Good to Excellent | [1] |
| Molecular Iodine | DMF | - | - | - | [1] |
| Ag₂O | Microwave | - | 4-8 min | 92-98 | [3] |
| PIFA | Microwave | 80 | 15 min | 59-92 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes
This protocol is a general procedure for the condensation of 2-aminothiophenol with an aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Ethanol
-
Oxidizing agent (e.g., H₂O₂/HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol.
-
Add the oxidizing agent (e.g., a mixture of H₂O₂ and HCl) to the solution. A common ratio is 1:1:6:3 of 2-aminothiophenol:aldehyde:H₂O₂:HCl.[4]
-
Stir the reaction mixture at room temperature for the appropriate amount of time (typically 45-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Purification of 2-Aminothiophenol by Conversion to its Hydrochloride Salt
This protocol describes a method for purifying 2-aminothiophenol.
Materials:
-
Crude 2-aminothiophenol
-
Concentrated Hydrochloric Acid
-
Water
-
Ice
Procedure:
-
Dissolve the crude 2-aminothiophenol in concentrated hydrochloric acid.
-
Filter the warm solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath to precipitate the 2-aminothiophenol hydrochloride.
-
Collect the solid by filtration.
-
Recrystallize the 2-aminothiophenol hydrochloride from concentrated hydrochloric acid and then from water to obtain the purified salt.[5] The free base can be regenerated by neutralization.
Protocol 3: Synthesis of Benzothiazole from 2-Aminothiophenol and Formic Acid
This protocol details the synthesis of the parent benzothiazole.
Materials:
-
2-Aminothiophenol
-
Formic Acid
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and formic acid (15 mL).[6]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.[6]
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.[6]
-
Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).[6]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[6]
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain crude benzothiazole as a yellowish oil.[6]
References
Technical Support Center: Optimization of N-Arylthiourea Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of N-arylthioureas, a key reaction in the synthesis of various heterocyclic compounds, including the medicinally important 2-aminobenzothiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylthiourea cyclization reaction.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The chosen transition metal catalyst (e.g., Pd, Ru, Ni) may be inactive or poisoned.[1] 2. Incorrect Oxidant/Reagent: The oxidizing agent (if required) is not effective, or the incorrect cyclizing reagent is being used. 3. Insufficient Temperature: The reaction temperature may be too low for the cyclization to proceed efficiently.[2] 4. Unsuitable Solvent: The solvent may not be appropriate for the specific catalytic system or may hinder the reaction.[3] 5. Steric Hindrance: Bulky substituents on the aryl ring or thiourea nitrogen may impede the cyclization. | 1. Catalyst Check: Use a fresh batch of catalyst. For palladium catalysts, ensure they are not oxidized. Consider switching to a different catalyst system (e.g., RuCl₃, Pd(OAc)₂, Ni(II) complexes).[1][4] 2. Reagent Verification: If using a bromine-mediated cyclization, ensure the bromine source (e.g., Br₂, benzyltrimethylammonium tribromide) is fresh.[5][6] For oxidative cyclizations, ensure the oxidant is appropriate for the chosen catalyst. 3. Temperature Optimization: Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[7] 4. Solvent Screening: Test a range of solvents. For example, while DMF might be a good starting point, solvents like dioxane or acetonitrile could offer better results depending on the specific reaction.[2][3] 5. Modify Reaction Conditions: For sterically hindered substrates, harsher conditions (higher temperature, longer reaction time) or a more active catalyst might be necessary. |
| Formation of Multiple Products/Byproducts | 1. Aromatic Bromination: In bromine-mediated reactions, excess bromine can lead to unwanted bromination of the aromatic ring.[5][8] 2. Over-oxidation: Harsh oxidative conditions can lead to the formation of undesired oxidized byproducts. 3. Intermolecular Coupling: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization.[1] 4. Hydrolysis: The starting N-arylthiourea can hydrolyze, especially under acidic conditions.[8] | 1. Controlled Reagent Addition: Use a stoichiometric amount of the brominating agent. Using a stable, crystalline bromine source like benzyltrimethylammonium tribromide can allow for better control over the stoichiometry.[5] 2. Milder Conditions: Reduce the reaction temperature or use a milder oxidizing agent. 3. Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. 4. Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to minimize hydrolysis. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and byproducts may have very similar polarities, making separation by column chromatography challenging.[8] 2. Presence of Catalyst Residues: Residual metal catalyst can contaminate the final product. | 1. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent. This can be a very effective method for removing closely related impurities. 2. Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. 3. Catalyst Removal: After the reaction, wash the organic layer with a solution that can complex with the metal catalyst (e.g., aqueous ammonia for copper catalysts). Filtration through a pad of Celite can also help remove solid-supported catalysts or precipitated metals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization of N-arylthioureas to 2-aminobenzothiazoles?
A1: The most prevalent methods include:
-
Oxidative Cyclization using Halogens: Classically, bromine in a suitable solvent like chloroform or acetic acid is used.[6] To avoid side reactions like aromatic bromination, more controlled brominating agents such as benzyltrimethylammonium tribromide are employed.[5] N-iodosuccinimide is another effective reagent for this transformation under metal-free conditions.
-
Transition-Metal Catalyzed Intramolecular C-S Cross-Coupling: Various transition metals, including Ruthenium (e.g., RuCl₃), Palladium (e.g., Pd(OAc)₂), and Nickel (e.g., Ni(II) complexes), can catalyze the intramolecular oxidative C-H/S-H coupling to form the benzothiazole ring.[1][4]
-
Acid-Catalyzed Cyclization: Strong acids like sulfuric acid, often in the presence of a catalytic amount of a bromine source (e.g., HBr, NaBr), can promote the cyclization.[8][9]
Q2: How do I choose the right catalyst for my N-arylthiourea cyclization?
A2: The choice of catalyst often depends on the substrate and the desired reaction conditions.
-
Ruthenium and Palladium catalysts are often effective for direct intramolecular oxidative coupling.[1]
-
Copper catalysts have been used in reactions involving 2-bromophenyl isothiocyanate and various amines.
-
For substrates with electron-withdrawing groups, a more active catalyst might be required. It is often recommended to screen a few catalysts to find the optimal one for a specific substrate.
Q3: What is the role of the solvent in the cyclization reaction?
A3: The solvent can significantly influence the reaction outcome. It not only dissolves the reactants but can also affect the catalyst activity and the reaction pathway. For instance, in some palladium-catalyzed reactions, polar aprotic solvents like DMF or DMSO are used.[3] For other systems, less polar solvents like dioxane might be optimal.[2] It is crucial to perform a solvent screen during the optimization of a new cyclization reaction.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave irradiation has been shown to be effective in accelerating the cyclization of N-arylthioureas, often leading to higher yields in shorter reaction times.[7] This is particularly useful for sluggish reactions or for high-throughput synthesis.
Q5: What are some common byproducts to look out for?
A5: Common byproducts can include unreacted starting material, products of intermolecular coupling, and in the case of halogen-mediated reactions, halogenated aromatic compounds.[1][8] Hydrolysis of the thiourea starting material can also occur.
Experimental Protocols
General Protocol for Transition-Metal Catalyzed Cyclization of N-Arylthiourea
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the N-arylthiourea (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, dioxane, or toluene).
-
Catalyst and Additive Addition: Add the transition metal catalyst (e.g., Pd(OAc)₂, RuCl₃; typically 1-5 mol%) and any necessary ligands or additives.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (ranging from 80 °C to 150 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
General Protocol for Bromine-Mediated Oxidative Cyclization
-
Reactant Preparation: Dissolve the N-arylthiourea (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid) in a reaction vessel.
-
Reagent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature with stirring.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Arylthiourea Cyclization
| Catalyst | Oxidant/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| RuCl₃ | - | Toluene | 110 | up to 91 | [1] |
| Pd(OAc)₂ | O₂ | DMF | 100 | up to 85 | [1] |
| Ni(II) complex | - | - | - | - | [4] |
| CuI | - | Ethanol | 130 (MW) | 27-89 |
Table 2: Comparison of Brominating Agents for Cyclization
| Brominating Agent | Solvent | Temperature (°C) | Key Advantages | Reference |
| Br₂ | Chloroform/Acetic Acid | RT - 60 | Readily available | [6] |
| Benzyltrimethylammonium tribromide | Dichloromethane | RT | Solid, easy to handle, controlled stoichiometry | [5] |
| HBr (catalytic) | Sulfuric Acid | 45-70 | In-situ generation of bromine | [9] |
Visualizations
Caption: General experimental workflow for N-arylthiourea cyclization.
Caption: Troubleshooting decision tree for N-arylthiourea cyclization.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 9. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Brominated Benzothiazole Compounds
Welcome to the technical support center for the purification of brominated benzothiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when purifying brominated benzothiazoles?
A1: The impurities largely depend on the synthetic route used for bromination. Common impurities include:
-
Over-brominated products: Di- or tri-brominated benzothiazoles can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.[1]
-
Regioisomers: Bromination can sometimes occur at different positions on the benzothiazole ring, leading to a mixture of isomers that can be difficult to separate.[1]
-
Unreacted starting materials: Incomplete reactions will leave residual starting benzothiazole.
-
Byproducts from the brominating agent: If N-Bromosuccinimide (NBS) is used, succinimide is a common byproduct that needs to be removed.
-
Debrominated products: The carbon-bromine bond can sometimes be cleaved during purification, leading to the formation of the non-brominated benzothiazole.
-
Residual catalysts: If a palladium-catalyzed reaction was performed in a related synthetic step, residual palladium may contaminate the product.[2]
Q2: My brominated benzothiazole seems to be degrading on the silica gel column. What can I do?
A2: Brominated benzothiazoles can be sensitive to the acidic nature of standard silica gel, which can sometimes lead to degradation or debromination. Here are a few strategies to mitigate this:
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to use a mobile phase containing a small amount of triethylamine (e.g., 0.1-1%).
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
Minimize contact time: Run the column as quickly as possible without sacrificing separation.
-
Consider an alternative purification method: If the compound is highly sensitive, recrystallization might be a better option.
Q3: I am having trouble removing the succinimide byproduct from my NBS bromination reaction. How can I get rid of it?
A3: Succinimide is soluble in water, which can be exploited for its removal.
-
Aqueous workup: Before column chromatography, perform an aqueous workup. Wash the organic layer containing your product with water or a saturated sodium bicarbonate solution.[3] This will extract the majority of the succinimide into the aqueous phase.
-
Filtration: In some cases, if the reaction is run in a non-polar solvent like chloroform, the succinimide may precipitate and can be removed by filtration.
Q4: My brominated benzothiazole is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by the solution being cooled too quickly or the presence of impurities.[4]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Add more solvent: The concentration of your compound might be too high. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[4]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Consider a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers/Byproducts (Co-elution) | - Inappropriate solvent system. - Structurally very similar compounds. | - Optimize the mobile phase: Try a different solvent system with different polarity or selectivity. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. - Use a longer column: This increases the number of theoretical plates and can improve resolution.[5] - Decrease the flow rate: Slower elution can lead to better separation.[5] - Consider a different stationary phase: A stationary phase with different properties (e.g., phenyl or cyano) might provide better selectivity.[6] |
| Product Degradation or Debromination on the Column | - Acidic nature of silica gel. - Compound instability. | - Neutralize the silica gel: Prepare a slurry of silica gel with a mobile phase containing 0.1-1% triethylamine before packing the column. - Switch to alumina (neutral or basic): This is a less acidic alternative to silica gel. - Work at a lower temperature: If possible, run the column in a cold room to minimize thermal degradation. |
| Low Recovery of the Product | - Product is too polar and is sticking to the silica gel. - Product is not stable on the column. - Incomplete elution. | - Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent. - Flush the column: After collecting your product, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product elutes. - Check for degradation: Analyze the TLC of the crude material and the collected fractions to see if new, more polar spots appear, which could indicate degradation. |
| Streaking of the Compound on TLC and Column | - Compound is acidic or basic. - Overloading the column/TLC plate. | - Add a modifier to the eluent: For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine. - Load less material: Overloading can lead to poor separation and band broadening. |
Guide 2: Recrystallization Purification
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated. | - Evaporate some of the solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of your compound and then allow it to cool again.[4] - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4] - Cool to a lower temperature: Place the flask in an ice-salt bath to achieve a lower temperature. |
| "Oiling Out" Instead of Crystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. - High concentration of impurities. | - Choose a lower-boiling solvent. - Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. - Add more of the "good" solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble, heat to re-dissolve, and then cool slowly. - Pre-purify if necessary: If the crude material is very impure, a quick filtration through a plug of silica may be necessary before recrystallization.[4] |
| Low Yield of Recovered Crystals | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath for an extended period to maximize precipitation. - Ensure the funnel and receiving flask are hot during hot filtration to prevent the product from crystallizing out on the filter paper. |
| Colored Impurities in the Final Crystals | - Colored impurities are co-crystallizing with the product. | - Add activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that it can also adsorb some of your product. Perform a hot filtration to remove the charcoal.[4] |
Data Presentation
The following table provides a summary of purification data for specific brominated benzothiazole compounds based on literature findings.
| Compound | Purification Method | Eluent/Solvent | Yield | Purity | Reference |
| 2,6-Dibromobenzothiazole | Recrystallization | Isopropanol | 74.4 - 76.9% | 99.4% | [3] |
| 6-Bromo-2-methyl-1,3-benzothiazole | Silica Gel Column Chromatography | Hexane/Ethyl Acetate (4:1) | 29.5% | Not explicitly stated | [7] |
| 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | Recrystallization | Ethanol | 80-90% | Not explicitly stated | [8] |
Experimental Protocols
Protocol 1: Purification of 2,6-Dibromobenzothiazole via Recrystallization
This protocol is adapted from a literature procedure for the synthesis and purification of 2,6-dibromobenzothiazole.[3]
1. Dissolution:
-
Take the crude faint yellow solid of 2,6-dibromobenzothiazole.
-
In a suitable Erlenmeyer flask, add 100 mL of isopropanol.
-
Heat the solvent to its boiling point.
-
Slowly add the crude solid to the boiling solvent with stirring until it is completely dissolved. Use the minimum amount of hot solvent necessary.
2. Cooling and Crystallization:
-
Once the solid is dissolved, remove the flask from the heat source.
-
Cover the flask and allow it to cool slowly to room temperature.
-
White crystals should start to form as the solution cools.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
3. Isolation and Drying:
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum.
Expected Outcome: White crystalline solid with a purity of approximately 99.4% and a yield of around 75%.[3]
Protocol 2: Purification of 6-Bromo-2-methyl-1,3-benzothiazole via Column Chromatography
This protocol is based on a literature procedure for the synthesis and purification of 6-bromo-2-methyl-1,3-benzothiazole.[7]
1. Column Preparation:
-
Prepare a slurry of silica gel in the initial eluent (e.g., hexane).
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel bed.
2. Sample Loading:
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
3. Elution:
-
Begin eluting the column with a hexane/ethyl acetate (4:1, v/v) mixture.
-
Collect fractions in test tubes.
-
Monitor the elution of the product using Thin Layer Chromatography (TLC).
4. Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent by rotary evaporation under reduced pressure to obtain the purified 6-bromo-2-methyl-1,3-benzothiazole.
Expected Outcome: A purified product with a reported yield of 29.5%.[7] The purity should be assessed by analytical techniques such as NMR or GC-MS.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE | 5304-21-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
How to prevent the formation of impurities during the Hugerschoff reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of impurities during the Hugerschoff reaction for the synthesis of 2-aminobenzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Hugerschoff reaction and what are its primary applications?
The Hugerschoff reaction is a classic method for the synthesis of 2-aminobenzothiazoles, which are important structural motifs in many pharmaceutically active compounds. The reaction traditionally involves the cyclization of a 1,3-diarylthiourea using liquid bromine in a solvent such as chloroform.[1][2]
Q2: What are the most common impurities formed during the Hugerschoff reaction?
The primary impurities encountered during the Hugerschoff reaction include:
-
"Anti-Hugerschoff" Product (Thioamido Guanidino Moiety): This is a significant byproduct, particularly when using unsymmetrical aryl-alkyl thioureas. It is formed through dimerization and rearrangement of the thiourea starting material.[2]
-
Over-brominated Aromatic Byproducts: Excess bromine can lead to the unwanted bromination of the aromatic rings of the starting material or the product.[3]
-
Unreacted Starting Materials: Incomplete conversion can leave residual thiourea in the final product mixture.
-
Side-products from Alternative Cyclization Pathways: Depending on the substrate, other minor heterocyclic impurities may be formed.
Q3: What is the underlying mechanism of the Hugerschoff reaction and impurity formation?
The generally accepted mechanism for the Hugerschoff reaction is an intramolecular electrophilic aromatic substitution. The sulfur atom of the thiourea is oxidized by bromine, which generates an electrophilic species that then undergoes cyclization onto the aromatic ring to form the 2-aminobenzothiazole.[4]
Impurity formation, such as the "anti-Hugerschoff" product, can occur when the intermediate disulfide undergoes an intermolecular reaction instead of the desired intramolecular cyclization.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the Hugerschoff reaction and provides potential solutions.
Problem 1: Low yield of the desired 2-aminobenzothiazole and a high percentage of the "anti-Hugerschoff" byproduct.
| Potential Cause | Recommended Solution |
| Use of unsymmetrical aryl-alkyl thiourea | This class of substrates is particularly prone to forming the "anti-Hugerschoff" product. Consider using a symmetrically substituted 1,3-diarylthiourea if your synthetic route allows. |
| Reaction conditions favoring intermolecular reactions | Optimize the reaction solvent. A study has shown that the choice of solvent can significantly influence the ratio of the desired product to the "anti-Hugerschoff" byproduct. For example, in some cases, using THF or methanol can suppress the formation of the "anti-Hugerschoff" product.[2] |
| Nature of the brominating agent | The reactivity of the brominating agent can affect the product distribution. Experiment with milder and more controlled brominating agents such as benzyltrimethylammonium tribromide, which can minimize side reactions. |
Problem 2: Presence of over-brominated impurities in the final product.
| Potential Cause | Recommended Solution |
| Excess bromine | Carefully control the stoichiometry of the bromine added. Using a solid and stable brominating agent like benzyltrimethylammonium tribromide can make stoichiometric control easier than with liquid bromine.[3] |
| High reaction temperature | Perform the reaction at a lower temperature to reduce the rate of electrophilic aromatic substitution on the rings. |
| Prolonged reaction time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to quench the reaction as soon as the starting material is consumed, preventing further reaction. |
Problem 3: Incomplete reaction and presence of unreacted starting material.
| Potential Cause | Recommended Solution |
| Insufficient brominating agent | Ensure that at least one equivalent of the brominating agent is used. A slight excess may be necessary in some cases, but this must be balanced with the risk of over-bromination. |
| Low reaction temperature | While lower temperatures can reduce side reactions, they can also slow down the desired reaction. A systematic temperature optimization study may be needed to find the optimal balance. |
| Poor quality of reagents or solvents | Use freshly purified reagents and dry solvents to avoid quenching of the reactive intermediates.[5] |
Quantitative Data Summary
The following table summarizes the effect of different brominating agents and solvents on the product distribution in a reaction forming a 2-aminobenzothiazole derivative.
Table 1: Influence of Brominating Agent and Solvent on Product Ratio [2]
| Brominating Agent | Solvent | Total Isolated Yield (%) | Ratio of "Anti-Hugerschoff" Product to 2-Aminobenzothiazole |
| EDPBT | CH₂Cl₂ | 89 | 77 : 12 |
| EDPBT | CH₃CN | 82 | 68 : 14 |
| EDPBT | Dioxane | 75 | 60 : 15 |
| EDPBT | THF | 92 | 85 : 7 |
| EDPBT | THF (with 0.25 eq. H₂SO₄) | 94 | 94 : 0 |
| EDPBT | MeOH | 80 | 80 : 0 |
| EDPBT | DMF | 78 | 78 : 0 |
| EDPBT | AcOH | 77 | 55 : 22 |
| Tetrabutylammonium tribromide | CH₂Cl₂ | 78 | 48 : 30 |
| Benzyltrimethylammonium tribromide | CH₂Cl₂ | 85 | 68 : 17 |
| Bromine (Br₂) | CH₂Cl₂ | 75 | 40 : 35 |
EDPBT: 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline
Experimental Protocols
Protocol 1: Classical Hugerschoff Reaction
This protocol is a general representation of the classical Hugerschoff synthesis.
-
Dissolve the Substrate: Dissolve the 1,3-diarylthiourea (1 equivalent) in chloroform.
-
Addition of Bromine: Cool the solution in an ice bath and slowly add a solution of liquid bromine (1 equivalent) in chloroform dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, wash the mixture with an aqueous solution of sodium bisulfite to quench any excess bromine, followed by a wash with saturated sodium bicarbonate solution.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-aminobenzothiazole.
Protocol 2: Modified Hugerschoff Reaction using a Greener Approach
This protocol describes a more environmentally friendly, one-pot synthesis of 2-aminobenzothiazoles.[4]
-
Reaction Setup: In a reaction vessel, combine the substituted aniline (1 equivalent), ammonium thiocyanate (1.2 equivalents), and a solvent system of DMSO:H₂O.
-
Addition of Oxidant: Add benzyltrimethylammonium dichloroiodate (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture and monitor its progress by TLC.
-
Work-up: After completion, pour the reaction mixture into ice water.
-
Isolation: Collect the precipitated solid by filtration, wash it with water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-aminobenzothiazole.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
- 5. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scaling Up Production of 2-Aminobenzothiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the production of 2-aminobenzothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for 2-aminobenzothiazole?
The most prevalent industrial method for synthesizing 2-aminobenzothiazole is the oxidative cyclization of arylthioureas, which are often derived from the corresponding aniline.[1] Another common approach involves the reaction of anilines with a thiocyanate source.[1]
Q2: My 2-aminobenzothiazole starting material has changed color (e.g., from off-white to brown). Can I still use it?
A color change often indicates degradation of the 2-aminobenzothiazole. This can be due to oxidation, which may lead to the formation of colored impurities. It is strongly recommended to assess the purity of the material using analytical techniques such as High-Performance Liquid Chromatography (HPLC) before proceeding with your reaction. If significant degradation is observed, it is best to use a fresh, pure sample to ensure reliable and reproducible results.
Q3: I am experiencing poor solubility of my 2-aminobenzothiazole derivative in aqueous solutions. What can I do?
Many 2-aminobenzothiazole derivatives have low aqueous solubility.[2] Here are several strategies to enhance solubility:
-
pH Adjustment: The basic amino group at the 2-position can be protonated in acidic conditions, which can increase aqueous solubility. However, be cautious as extreme pH values may lead to hydrolysis of certain derivatives.
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your downstream applications.
-
Salt Formation: If applicable to your derivative, converting it to a salt form (e.g., hydrochloride or hydrobromide) can significantly improve its solubility in aqueous media.
Q4: My purified 2-aminobenzothiazole sample is discolored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?
Discoloration often indicates the presence of minor, highly colored impurities or degradation of the product.[3] Here are some solutions:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb many colored impurities. It is critical to remove the charcoal by hot filtration before allowing the solution to cool.[3]
-
Repeat Purification: A second recrystallization or passing the compound through a short plug of silica gel can be effective at removing residual colored impurities.[3]
-
Check for Stability: Confirm that your derivative is stable under the purification conditions. Some compounds are sensitive to prolonged heat or light, which can cause degradation and color change.[3]
Q5: What are the primary safety concerns when scaling up 2-aminobenzothiazole synthesis?
Scaling up the synthesis of 2-aminobenzothiazole introduces several safety hazards that must be addressed:
-
Exothermic Reactions: The oxidative cyclization of phenylthiourea can be highly exothermic, posing a risk of thermal runaway if not properly managed.[1]
-
Hazardous Reagents: The use of corrosive and toxic reagents like bromine requires strict handling protocols and adequate ventilation.[1]
-
Toxic Byproducts: The reaction may generate irritating and toxic gases, such as nitrogen and sulfur oxides, necessitating a well-ventilated area or a scrubbing system.[1]
-
Product Handling: 2-aminobenzothiazole itself can be harmful if swallowed and may cause eye irritation. Appropriate personal protective equipment (PPE) should always be worn.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 2-aminobenzothiazole derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Some cyclization reactions may require extended periods to reach completion.[1] |
| Side reactions occurring. | Optimize reaction conditions such as temperature, catalyst, and solvent. Excessive heat can lead to side reactions like sulfonation.[1] For Ullmann-type reactions, a combination of a copper(II) catalyst, a base like Cs₂CO₃, and a solvent like DMF at 120 °C has been found to be effective. | |
| Poor quality starting materials. | Ensure the purity of your starting materials. Degradation of 2-aminobenzothiazole can lead to lower yields. | |
| Multiple Side Products | Incompatible reagents. | 2-Aminobenzothiazoles are sensitive to strong oxidizing agents and strong bases, which can lead to degradation and unwanted side reactions. |
| Thermal instability. | Carefully control the reaction temperature. Prolonged exposure to high temperatures can cause decomposition. | |
| Purification Difficulties | Co-eluting impurities. | If impurities have similar polarity to your product, consider using a different solvent system for column chromatography or trying a different purification technique like recrystallization. |
| Product loss during recrystallization. | Ensure you are using a suitable recrystallization solvent where the compound has high solubility at high temperatures and low solubility at room temperature.[1] Placing the flask in an ice bath after it has reached room temperature can maximize the yield.[1][3] | |
| Discolored Product | Presence of colored impurities. | Use activated charcoal during recrystallization to remove colored impurities.[3] A second purification step may be necessary.[3] |
| Product degradation. | Store the purified product in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation. |
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of 2-Aminobenzothiazole Derivatives
| Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Chlorophenylthiourea | 98% H₂SO₄, 48% aq. HBr | - | 45-50, then 65-70 | 7.5 | 92 | [4] |
| Phenylthiourea | 98% H₂SO₄, Bromine | - | - | - | - | [4] |
| 2-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂, Cs₂CO₃ | DMF | 120 | - | up to 97 | [5] |
| (1'-hydrazinoacetyl)-2-aminobenzothiazole, Benzaldehyde | Glacial Acetic Acid | Methanol | Reflux | 5 | - | |
| 2-aminobenzothiazole, Chloroacetyl chloride | Triethylamine | Dry Benzene | Ice-cold | - | - |
Table 2: Purity and Yield of 2-Aminobenzothiazole Derivatives after Purification
| Compound | Purification Method | Eluant/Solvent | Purity (%) | Overall Yield (%) | Reference |
| 2-amino-5-phenylbenzothiazole | Hydrazine-mediated cleavage from resin | - | >85 | 55 | [6] |
| 2-amino-6-phenylbenzothiazole | Hydrazine-mediated cleavage from resin | - | >85 | 62 | [6] |
| 2-amino-7-phenylbenzothiazole | Hydrazine-mediated cleavage from resin | - | >85 | 10 | [6] |
| (1'-hydrazinoacetyl)-2-aminobenzothiazole derivative | Column Chromatography | Chloroform | - | 70 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from p-Chlorophenylthiourea
-
Dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.[1]
-
While maintaining the temperature at 45°-50° C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.[1]
-
Hold the mixture at 45°-50°C for 1.5 hours.[1]
-
Increase the temperature to 65°-70° C and maintain for 6 hours.[1]
-
Cool the mixture and add 250 ml of methanol with rapid stirring. Note that the temperature will rise to approximately 70° C.[1]
-
Cool the mixture and filter the precipitated product.[1]
-
Wash the filtered product with three 150 ml portions of acetone.[1]
-
Dry the final product.[1]
Protocol 2: Recrystallization of 2-Aminobenzothiazole
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., 70% ethanol/water).[1]
-
Dissolution: Place the crude 2-aminobenzothiazole in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid and heat the mixture with stirring until all the solid dissolves.[3]
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal to the hot solution and stir for a few minutes.[1][3]
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.[1]
-
Maximizing Yield: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[1][3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[3]
-
Drying: Dry the purified crystals.
Visualizations
References
Addressing solubility and stability issues of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility and stability of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to the presence of the basic amine group, this compound is expected to be soluble in acidic aqueous solutions through the formation of a water-soluble salt.[1][2] Its solubility in water under neutral or basic conditions is likely to be low. The aromatic benzothiazole core suggests that it will have some solubility in organic solvents. Small, polar organic compounds are generally soluble in water, while the benzothiazole structure may require less polar organic solvents for complete dissolution.[1]
Q2: In which organic solvents should I attempt to dissolve this compound?
For initial screening, it is recommended to test a range of common laboratory solvents with varying polarities. Based on the structure, the following solvents are suggested, starting with the most likely to be effective:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often good starting points for dissolving compounds of this nature.
-
Alcohols: Methanol, ethanol, and isopropanol may also be effective.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform could be suitable.
-
Ethers: Diethyl ether and tetrahydrofuran (THF) should be considered.[2]
It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific application.
Q3: What are the potential stability issues for this compound?
As a benzothiazole derivative with an amine group, this compound may be susceptible to degradation under certain conditions:
-
Oxidation: The amine group can be prone to oxidation, which may be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: While the benzothiazole ring is generally stable, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to hydrolytic degradation over extended periods.
-
Photostability: Many aromatic and heterocyclic compounds exhibit sensitivity to UV or visible light, which can lead to photodegradation. It is advisable to store the compound and its solutions protected from light.
Q4: How can I prepare a stock solution of this compound?
To prepare a stock solution, start by dissolving the compound in an appropriate organic solvent, such as DMSO, at a high concentration. For aqueous-based experiments, this stock solution can then be diluted into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental medium, as it may affect the biological or chemical system you are studying. When diluting a DMSO stock into an aqueous buffer, precipitation can occur if the compound's aqueous solubility is exceeded.[3]
Troubleshooting Guides
Issue 1: The compound is not dissolving in my chosen solvent.
Troubleshooting Steps:
-
Increase Temperature: Gently warming the solution may increase the rate of dissolution and the solubility limit.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
Change Solvent: If the compound remains insoluble, try a different solvent from the suggested list in Q2 . It is recommended to test a range of solvents with varying polarities.
-
pH Adjustment: For aqueous solutions, lowering the pH by adding a small amount of a suitable acid (e.g., HCl) can significantly increase solubility by forming the protonated amine salt.[1][2]
Issue 2: The compound precipitates out of solution during my experiment.
Troubleshooting Steps:
-
Check Solubility Limit: You may be exceeding the compound's solubility in the final experimental medium. Determine the approximate solubility limit by preparing serial dilutions and observing for precipitation.
-
Solvent Percentage: If you are diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the final percentage of the organic solvent may be too low to maintain solubility. Consider if a higher percentage of the co-solvent is acceptable for your experiment.
-
Temperature Effects: Changes in temperature during the experiment could be causing the compound to precipitate. Ensure a constant temperature is maintained.
-
pH Stability: If the pH of your medium changes during the experiment, this could affect the ionization state of the amine and thus its solubility. Ensure your solution is adequately buffered.
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a straightforward method to assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
A selection of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, DMSO, DCM)[1][2]
-
Vortex mixer
-
Microspatula
-
Calibrated pipette
Procedure:
-
Add approximately 1-2 mg of the compound to a clean, dry test tube.
-
Add 0.5 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background to see if the solid has completely dissolved.
-
If the compound dissolves, it is considered "soluble" in that solvent at that concentration.
-
If the compound does not dissolve, it is "insoluble." You can try warming the sample or adding more solvent to further characterize its solubility.
-
Record your observations for each solvent tested.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for a forced degradation study to identify potential stability issues. A stability-indicating analytical method (e.g., HPLC) is required to quantify the parent compound and detect degradation products.[4][5]
Materials:
-
This compound
-
Solutions for stress conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% Hydrogen Peroxide (H₂O₂)
-
-
High-quality water and organic solvents for sample preparation
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
Validated HPLC method
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Store a sample of the stock solution at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Temperature (°C) | Observations (e.g., Soluble, Sparingly Soluble, Insoluble) | Approximate Solubility (mg/mL) |
| Water | 25 | ||
| 0.1 N HCl | 25 | ||
| 0.1 N NaOH | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| DMF | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 |
Table 2: Stability Data from Forced Degradation Study
| Stress Condition | Time (hours) | % Remaining Parent Compound | Number of Degradation Products | Observations |
| 0.1 N HCl (60 °C) | 0 | |||
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH (60 °C) | 0 | |||
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 0 | |||
| 2 | ||||
| 8 | ||||
| 24 | ||||
| Thermal (60 °C) | 0 | |||
| 24 | ||||
| 72 | ||||
| Photolytic | 0 | |||
| 24 | ||||
| 72 |
Visualizations
References
Technical Support Center: Refinement of Chromatographic Purification Methods for Benzothiazole Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the chromatographic purification of benzothiazole analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying benzothiazole analogs?
A1: The most prevalent methods for purifying benzothiazole analogs are flash column chromatography and High-Performance Liquid Chromatography (HPLC). Flash chromatography is often used for routine purification of reaction mixtures, employing silica gel with solvent systems like ethyl acetate and n-hexane.[1][2] HPLC is utilized for achieving high purity, often for final product analysis and purification.[1][3] Supercritical Fluid Chromatography (SFC) is emerging as a faster and more environmentally friendly alternative to both normal and reversed-phase HPLC.[4]
Q2: How do I select the appropriate stationary phase for my benzothiazole analog purification?
A2: For most benzothiazole analogs, which are often of low to medium polarity, silica gel is the standard stationary phase for flash chromatography.[1][2][5] For reversed-phase HPLC, a C18 column is a common choice.[1][6] The specific choice will depend on the polarity of your analog and any impurities present. It is advisable to perform Thin Layer Chromatography (TLC) with different stationary phases to guide your selection.
Q3: What are the typical mobile phases used for the purification of benzothiazole analogs?
A3: For normal-phase flash chromatography on silica, a mixture of a non-polar solvent like n-hexane or heptane and a more polar solvent like ethyl acetate is very common.[1][2][5] For more polar benzothiazole derivatives, a stronger solvent system such as dichloromethane/methanol may be necessary.[5][7] In reversed-phase HPLC, gradients of water and acetonitrile or methanol are typical, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[1][8]
Q4: My benzothiazole analog appears to be degrading on the silica gel column. What can I do?
A4: Decomposition on silica gel can be a problem for sensitive compounds.[9] You can try deactivating the silica gel by adding a small amount of a base like triethylamine (e.g., 0.5-5%) to your eluent, which is particularly helpful for compounds with basic functionalities.[10] Alternatively, you could switch to a less acidic stationary phase like alumina or florisil.[9] Performing a 2D TLC can help determine if your compound is unstable on silica.[9]
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for purifying benzothiazole analogs?
A5: SFC offers several advantages over traditional HPLC, including faster run times, reduced consumption of organic solvents, and quicker solvent removal post-purification.[4] This makes it a more environmentally friendly and often more efficient technique, especially for chiral separations.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound and Impurities | Inappropriate solvent system. | Optimize the eluent system using TLC. A good starting point is a solvent mixture that gives your target compound an Rf value of 0.2-0.4.[10] Consider using a gradient elution instead of an isocratic one to improve resolution.[10] |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. A general guideline is to load 1-10% of the silica gel weight, depending on the difficulty of the separation. | |
| Poorly packed column. | Ensure the column is packed uniformly without any cracks or channels. "Wet-packing" is a common and reliable method.[10] | |
| Compound Elutes Too Quickly (in the solvent front) | Solvent system is too polar. | Decrease the polarity of your eluent. Start with a higher percentage of the non-polar solvent (e.g., hexane). |
| Compound Does Not Elute from the Column | Solvent system is not polar enough. | Gradually increase the polarity of your eluent. If necessary, a flush with a highly polar solvent like methanol can be used to elute strongly retained compounds. |
| Compound decomposition on the column. | Test for compound stability on silica gel using 2D TLC.[9] If unstable, consider using a deactivated stationary phase or an alternative like alumina.[9] | |
| Compound is insoluble in the mobile phase. | Ensure your crude sample is soluble in the initial mobile phase. If not, consider a different solvent system or use a dry loading technique.[12] | |
| Tailing Peaks in Chromatogram | Interaction of polar functional groups with the stationary phase. | For basic compounds, add a small amount of triethylamine to the eluent.[10] For acidic compounds, adding a small amount of formic or acetic acid can improve peak shape.[10] |
| Column degradation. | Ensure the column has not been compromised. For pre-packed columns, check the manufacturer's recommendations for use and storage. | |
| No Compound Detected in Fractions | Compound is highly diluted. | Concentrate the fractions where you expect your compound to be and re-analyze by TLC or another analytical method.[9] |
| Incorrect solvent system used. | Double-check that you have prepared and are using the intended solvent system.[9] | |
| Compound decomposed. | Check for stability on the stationary phase.[9] | |
| High Backpressure During Purification | Clogged column frit or tubing. | Filter your sample before loading to remove any particulate matter.[13] Check for and clear any blockages in the system tubing.[14] |
| Sample precipitation on the column. | Ensure your sample is fully dissolved in the loading solvent and is soluble in the mobile phase.[13] | |
| Sample is too viscous. | Dilute the sample with the mobile phase before loading.[14] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Benzothiazole Analogs
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find an eluent that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.
-
-
Column Packing (Wet-Packing Method):
-
Choose a column of appropriate size for the amount of crude material.
-
Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., using a pump or compressed air) to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
If using a gradient, gradually increase the polarity of the eluent over time.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzothiazole analog.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified benzothiazole analog in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A typical mobile phase is a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or TFA.
-
Gradient: A representative gradient could be: 5% B to 95% B over 20 minutes.
-
Flow Rate: A standard analytical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzothiazole analog has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 5-20 µL.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram to determine the purity of the compound, typically expressed as a percentage of the total peak area.
-
Quantitative Data Summary
| Purification Method | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Reference |
| Flash Column Chromatography | Silica Gel | Ethyl acetate/n-hexane | 66-79 | Up to 99.36 (by HPLC) | [1] |
| Flash Column Chromatography | Silica Gel | Hexane:Ethyl acetate (9.5:0.5, v/v) | 65-83 | Not specified | [2] |
| Flash Column Chromatography | Silica Gel | DCM:MeOH (25:1) | 42 | Not specified | [7] |
| Reversed-Phase Flash Chromatography | C18 | Water/Ethanol | Not specified | Not specified | [6] |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl acetate | Not specified | Not specified | [6] |
Visualizations
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. biotage.com [biotage.com]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. selvita.com [selvita.com]
- 12. labservices.hu [labservices.hu]
- 13. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
Selecting alternative catalysts for efficient benzothiazole ring formation
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds, with a focus on selecting and utilizing alternative catalysts for improved efficiency and greener reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts for benzothiazole synthesis compared to traditional methods?
A1: Alternative catalysts offer several key advantages over traditional synthetic routes, which often rely on harsh reagents and stoichiometric amounts of promoters. The primary benefits include:
-
Milder Reaction Conditions: Many modern catalysts operate at lower temperatures and pressures, reducing energy consumption and the likelihood of side reactions.[1][2]
-
Higher Yields and Selectivity: Novel catalytic systems can provide excellent yields of the desired benzothiazole derivatives with high selectivity, minimizing the formation of unwanted byproducts.[1][3][4]
-
Environmental Friendliness ("Green Chemistry"): The use of non-toxic, reusable catalysts and environmentally benign solvents like water or ethanol aligns with the principles of green chemistry.[1][3][5] This reduces hazardous waste and improves the overall sustainability of the synthesis.[6][7]
-
Catalyst Reusability: Heterogeneous and immobilized catalysts can often be recovered and reused multiple times without a significant loss of activity, making the process more cost-effective and sustainable.[3][4][8]
Q2: My reaction is suffering from low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in benzothiazole synthesis are a frequent issue. The potential causes can often be traced back to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.[9]
-
Suboptimal Catalyst Performance: The chosen catalyst may not be efficient enough under the current reaction conditions. It is important to screen different catalysts or optimize the catalyst loading.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.[9] Adjusting the reaction temperature and using a more selective catalyst can help minimize side reactions.[9]
-
Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can interfere with the catalytic cycle and inhibit the reaction. Ensure the use of high-purity reagents and dry solvents when necessary.
Q3: I am observing significant byproduct formation in my reaction. How can I minimize this?
A3: The formation of byproducts is a common challenge that can be addressed by carefully controlling the reaction parameters:
-
Temperature Control: Both excessively high and low temperatures can negatively impact selectivity.[9] Maintaining the optimal temperature for the specific catalytic system is critical.
-
Choice of Catalyst: Some catalysts are inherently more selective than others. For instance, certain transition metal catalysts have shown high selectivity in specific benzothiazole syntheses.[1]
-
Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway. Experimenting with different solvents can sometimes lead to a cleaner reaction profile.
-
Stoichiometry of Reactants: Precise control over the molar ratios of the reactants is important. An excess of one reactant can sometimes lead to the formation of side products.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | - Ensure the catalyst is properly activated if required.- Consider a different, more active catalyst for your specific substrates.[1][4] |
| Inappropriate reaction conditions | - Optimize temperature, pressure, and reaction time.- Screen different solvents. | |
| Poor quality of starting materials | - Purify starting materials before use.- Use fresh, high-purity reagents. | |
| Formation of Multiple Products | Lack of selectivity | - Lower the reaction temperature to favor the desired kinetic product.- Choose a more selective catalyst. |
| Decomposition of product or starting material | - Monitor the reaction by TLC to avoid prolonged reaction times that can lead to decomposition.- Ensure the reaction conditions are not too harsh for the substrates. | |
| Difficulty in Catalyst Separation | Homogeneous catalyst | - Switch to a heterogeneous or immobilized catalyst for easier filtration and recovery.[3][8] |
| Inconsistent Results | Sensitivity to air or moisture | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents. |
Alternative Catalyst Performance Data
The following table summarizes the performance of various alternative catalysts for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| RuCl₃ | Toluene | 110 | 12 h | up to 91 | [1] |
| Ni(II) salts | Ethanol | Room Temp | 15-30 min | up to 95 | [1] |
| CuBr | Water | 80 | 6-8 h | 76-84 | [1] |
| SnP₂O₇ | Solvent-free | 80 | 8-35 min | 87-95 | [3][4] |
| NaHSO₄-SiO₂ | Solvent-free | 120 | 15-45 min | 90-96 | [3] |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94 | [4][10] |
| Samarium triflate | Water | Room Temp | - | Good | [11][12] |
| Brønsted acidic ionic liquid gel | Solvent-free | 100 | 1-2 h | up to 98 | [8] |
Experimental Protocols
General Procedure for the Synthesis of 2-Arylbenzothiazoles using SnP₂O₇ as a Catalyst
This protocol is based on the work of Merroun et al.[3]
-
Catalyst Preparation: The SnP₂O₇ catalyst can be prepared from monoammonium phosphate and a solution of SnCl₂.[4]
-
Reaction Setup: In a round-bottom flask, add 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of SnP₂O₇.
-
Reaction Conditions: The reaction mixture is heated at 80°C under solvent-free conditions for the time specified (typically 8-35 minutes).[3]
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The catalyst can be recovered by simple filtration. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visual Guides
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening alternative catalysts for benzothiazole synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in benzothiazole synthesis.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
Minimizing starting material degradation in 2-aminobenzothiazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to assist you in the synthesis of 2-aminobenzothiazole, with a focus on minimizing the degradation of starting materials and optimizing reaction outcomes. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
Low yields and the presence of impurities are common challenges in the synthesis of 2-aminobenzothiazole. This section addresses specific issues you may encounter and provides actionable solutions.
Problem 1: Low or No Product Yield
Low or non-existent product yield is a frequent issue that can often be traced back to the quality of starting materials or suboptimal reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Degradation of Starting Aniline | Anilines, especially those with unsubstituted para positions, are susceptible to side reactions like oxidation and para-thiocyanation, leading to the formation of undesired byproducts and consumption of the starting material.[1][2] | Use fresh, high-purity aniline. If the para position is unsubstituted, consider using a synthesis method that proceeds via an N-arylthiourea intermediate to avoid direct thiocyanation of the aniline ring.[3] |
| Oxidation of 2-Aminothiophenol | 2-Aminothiophenol is highly prone to oxidation, which can significantly reduce the yield of the desired benzothiazole. | Use freshly distilled or commercially available high-purity 2-aminothiophenol. It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Hydrolysis of N-Arylthiourea Intermediate | In strongly acidic conditions, such as in the Hugershoff synthesis using sulfuric acid, the N-arylthiourea intermediate can undergo hydrolysis, leading to the degradation of this key precursor.[4] | Carefully control the reaction temperature and time when using strong acids. Consider alternative, milder synthetic routes if hydrolysis is a significant issue. |
| Suboptimal Reaction Temperature | The temperature has a critical effect on the reaction rate and the formation of byproducts. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote the degradation of starting materials and intermediates. | For the Jacobsen-like synthesis from aniline, maintain a low temperature (below 10°C) during the addition of bromine to control the exothermic reaction and minimize side reactions. For the Hugershoff reaction, a temperature range of 65-70°C is often optimal.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature. |
| Incorrect Stoichiometry of Reagents | An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent or an increase in side reactions. | Ensure accurate measurement of all starting materials. A slight excess of the thiocyanate reagent is sometimes used to ensure complete conversion of the aniline. |
Problem 2: Presence of Significant Impurities in the Crude Product
The formation of byproducts is a common issue that complicates purification and reduces the final yield.
| Observed Impurity | Likely Cause | Mitigation and Purification Strategy |
| Para-thiocyanated Aniline Byproduct | In syntheses starting from anilines with an unsubstituted para-position, direct thiocyanation of the aromatic ring can compete with the desired reaction pathway, leading to the formation of 4-thiocyanoaniline derivatives.[2] | Mitigation: Block the para position of the aniline with a suitable protecting group, or choose a synthetic route that starts from a pre-formed N-arylthiourea.[3] Purification: These byproducts often have different polarity compared to the desired 2-aminobenzothiazole and can typically be separated by column chromatography on silica gel.[3] |
| Products of Over-bromination | In methods utilizing bromine as a cyclizing agent, excess bromine or harsh reaction conditions can lead to the bromination of the aromatic ring of the product or starting material. | Mitigation: Carefully control the stoichiometry of bromine. Add the bromine solution dropwise at a low temperature to manage the reaction's exothermicity.[5] Purification: Recrystallization is often effective in separating the desired product from over-brominated impurities.[1] |
| Sulfonated Byproducts | When using concentrated sulfuric acid as a solvent and catalyst (Hugershoff reaction), sulfonation of the aromatic ring can occur, especially at elevated temperatures.[4] | Mitigation: Maintain the reaction temperature within the recommended range (typically 65-70°C).[1] Use the minimum amount of sulfuric acid necessary for the reaction. Purification: Acid-base extraction can be employed to separate the basic 2-aminobenzothiazole from acidic sulfonated byproducts.[5] |
| Discoloration of the Final Product (Yellow/Brown) | Discoloration often arises from the oxidation of starting materials or the final product. Trace impurities can also contribute to color. | Purification: Treat a solution of the crude product with activated charcoal during recrystallization to adsorb colored impurities. A second recrystallization may be necessary to obtain a colorless product.[6] |
Frequently Asked Questions (FAQs)
Q1: My aniline starting material is old and has darkened in color. Can I still use it?
A1: It is not recommended. The darkening of aniline is a sign of oxidation, and the presence of these oxidized impurities can significantly lower the yield and complicate the purification of your 2-aminobenzothiazole product. For best results, use fresh, distilled, or high-purity aniline.
Q2: How can I monitor the progress of my 2-aminobenzothiazole synthesis?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What is the purpose of adding bromine dropwise at a low temperature in the Jacobsen-like synthesis?
A3: The reaction of bromine is highly exothermic. Adding it slowly at a low temperature (typically below 10°C) helps to control the reaction rate, prevent a dangerous temperature increase, and minimize the formation of unwanted side products, such as over-brominated compounds.[5]
Q4: I am having trouble purifying my 2-aminobenzothiazole by recrystallization. What can I do?
A4: If recrystallization is not effective, it may be due to the presence of impurities with similar solubility to your product. In such cases, column chromatography on silica gel is a more powerful purification technique.[3] An alternative is to perform an acid-base extraction to separate the basic 2-aminobenzothiazole from non-basic impurities.[5]
Q5: Are there greener alternatives to using bromine and strong acids in this synthesis?
A5: Yes, several modern synthetic methods aim to be more environmentally friendly. These include copper- or iron-catalyzed reactions that can proceed in greener solvents like water and often under milder conditions.[7] Iodine-catalyzed reactions using molecular oxygen as the oxidant are also a greener alternative.
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Aminobenzothiazole via N-Phenylthiourea (Hugerschoff Method)
This two-step protocol is designed to minimize side reactions by first forming the N-phenylthiourea intermediate.
Step 1: Synthesis of N-Phenylthiourea
-
In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the aniline solution.
-
Add concentrated hydrochloric acid dropwise with stirring until the solution is acidic.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of N-phenylthiourea.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Cyclization to 2-Aminobenzothiazole
-
Carefully add N-phenylthiourea (1 equivalent) to concentrated sulfuric acid (3-4 volumes) in a flask, keeping the temperature below 30°C.
-
Once the thiourea has dissolved, slowly add a catalytic amount of bromine (approx. 0.05 equivalents) portion-wise, maintaining the temperature between 65-70°C.[1]
-
Stir the reaction mixture at this temperature for 2-6 hours, monitoring the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude 2-aminobenzothiazole.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol.[8]
Protocol 2: Purification of 2-Aminobenzothiazole by Recrystallization
-
Place the crude 2-aminobenzothiazole in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.[8]
-
Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: Workflow for the two-step synthesis of 2-aminobenzothiazole.
Caption: Troubleshooting logic for 2-aminobenzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. iajesm.in [iajesm.in]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative study of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine with other kinase inhibitors
A Detailed Analysis for Researchers and Drug Development Professionals
The 2-aminobenzothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibition. This guide provides a comparative analysis of kinase inhibitors based on this scaffold, with a focus on understanding the potential of derivatives like 5-Bromo-6-methyl-1,3-benzothiazol-2-amine.
While specific experimental data on the kinase inhibitory activity of this compound is not extensively available in the public domain, this study leverages data from structurally related 2-aminobenzothiazole derivatives to provide a comparative context against established kinase inhibitors. The 2-aminobenzothiazole core is a versatile starting point for the development of targeted anticancer agents.[1][2] Derivatives have been shown to inhibit a variety of kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), epidermal growth factor receptor (EGFR), and focal adhesion kinase (FAK).[3]
Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of selected 2-aminobenzothiazole derivatives compared to other well-known kinase inhibitors. This data provides a benchmark for the potential efficacy of novel derivatives.
| Compound | Target Kinase | IC50 (nM) | Cell Line Growth Inhibition (IC50) | Reference Compound(s) | Target Kinase | IC50 (nM) |
| 2-Aminobenzothiazole Derivative 1 | CDK2 | 4,290 | A549, MCF-7, Hep3B (3.17-4.32 µM) | Roscovitine | CDK2 | 40 |
| 2-Aminobenzothiazole Derivative 2 | PI3Kα | 1.03 | MCF-7 (significant) | Alpelisib (BYL719) | PI3Kα | 5 |
| 2-Aminobenzothiazole Derivative 3 | EGFR | 54.0 | Not specified | Gefitinib | EGFR | 2-37 |
| Dasatinib | Pan-Src, Abl | <1 | Various leukemia cell lines | - | - | - |
Note: Data for "2-Aminobenzothiazole Derivative 1, 2, and 3" are examples from the literature to illustrate the potential of the scaffold.[3] Dasatinib, a well-established kinase inhibitor, contains a 2-aminothiazole core, highlighting the success of this chemical class.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these kinase inhibitors, it is crucial to visualize their place in cellular signaling and the methods used to evaluate them.
References
- 1. iajesm.in [iajesm.in]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine analogs, focusing on their potential as anticancer and antimicrobial agents. By summarizing key experimental data and outlining detailed methodologies, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
Executive Summary
Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The core structure of this compound offers a unique scaffold for the development of novel therapeutic agents. This guide synthesizes available data on analogs of this scaffold, presenting a comparative analysis of their biological activities. While direct experimental data for a wide range of this compound analogs is emerging, this guide draws upon data from structurally similar bromo-substituted and other relevant benzothiazole derivatives to infer key SAR trends.
Data Presentation: Anticancer and Antimicrobial Activities
The following tables summarize the in vitro anticancer and antimicrobial activities of selected benzothiazole analogs. The data is compiled from various studies and is presented to highlight the influence of different substituents on biological potency.
Table 1: In Vitro Anticancer Activity of Benzothiazole Analogs (IC50 in µM)
| Compound ID | R1 (at position 2) | R2 (at position 5) | R3 (at position 6) | Cancer Cell Line | IC50 (µM) | Reference |
| Proxy Analog 1 | 4-aminophenyl | H | Br | MCF-7 (Breast) | 0.05 | [1] |
| Proxy Analog 2 | 4-aminophenyl | H | Br | HeLa (Cervical) | 0.12 | [1] |
| Proxy Analog 3 | 4-aminophenyl | H | Br | A549 (Lung) | 0.25 | [1] |
| Analog A | -NH-C6H4-4-NO2 | Br | CH3 | HeLa | 34.5 | [2] |
| Analog B | -NH-C6H4-4-OCH3 | Br | CH3 | MCF-7 | 44.15 | [2] |
| Analog C | -NH-C(S)-NH-morpholine | H | Br | MCF-7 | 18.10 | [3] |
| Analog D | -NH-C(S)-NH-morpholine | H | Br | HeLa | 38.85 | [3] |
| Cisplatin | - | - | - | MCF-7 | 5.2 | [1] |
| Doxorubicin | - | - | - | A549 | 0.045 | [1] |
Note: Proxy analogs are based on 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, which shares a key structural feature with the topic compound. Analogs A-D represent other relevant substituted benzothiazoles.
Table 2: In Vitro Antimicrobial Activity of Benzothiazole Analogs (MIC in µg/mL)
| Compound ID | R1 (at position 2) | R2 (at position 5) | R3 (at position 6) | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog E | -NH-thiazolidinone | H | Br | S. aureus | 120 | [4] |
| Analog F | -NH-thiazolidinone | H | Br | E. coli | 250 | [4] |
| Analog G | -NH-thiazolidinone | H | Br | P. aeruginosa | 60 | [4] |
| Analog H | Schiff base derivative | H | Br | K. pneumoniae | 0.4-0.8 | [5] |
| Ciprofloxacin | - | - | - | E. coli | 12.5 | [5] |
| Streptomycin | - | - | - | S. aureus | 0.15 | [5] |
Note: The data presented is for various bromo-substituted benzothiazole derivatives to provide an indication of potential activity.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of 2-aminobenzothiazole derivatives typically involves the reaction of a substituted aniline with a thiocyanating agent followed by cyclization. For the specific synthesis of this compound, a plausible route is the bromination of 4-methyl-2-aminobenzothiazole. Subsequent derivatization at the 2-amino position can be achieved through various reactions such as acylation, alkylation, or formation of Schiff bases.
Caption: General synthetic workflow for this compound analogs.
In Vitro Anticancer Activity: MTT Assay
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) and incubated for 48-72 hours.[7][8]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[7][8]
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[7]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method.[4]
Protocol:
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways in Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of benzothiazole derivatives. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel analogs.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[9] Its aberrant activation is a common feature in many cancers. Some benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. cusabio.com [cusabio.com]
Validating the In Vitro Antimicrobial Activity of Newly Synthesized Benzothiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzothiazole scaffolds have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of newly synthesized benzothiazole derivatives, summarizing their in vitro antimicrobial performance against a panel of pathogenic bacteria and fungi. The data presented is compiled from recent peer-reviewed studies, offering a valuable resource for researchers engaged in the exploration of new antimicrobial leads.
Performance Comparison of Novel Benzothiazole Derivatives
The antimicrobial efficacy of newly synthesized benzothiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI). The following tables summarize the in vitro activity of several recently reported benzothiazole compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. For comparative purposes, the activity of standard reference antibiotics is included.
| Compound | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Antibiotic | MIC (µg/mL) | Zone of Inhibition (mm) | Source |
| Series 1: Benzothiazole-Triazole Conjugates | |||||||
| Compound 15 | S. aureus | - | 15.5-17.6 | Ciprofloxacin | - | 22.3-24.1 | [3] |
| E. coli | - | 15.5-17.6 | Ciprofloxacin | - | 22.3-24.1 | [3] | |
| Series 2: Benzothiazole-Isatin Derivatives | |||||||
| Compound 41c | E. coli | 3.1 | - | Ciprofloxacin | 12.5 | - | [3] |
| P. aeruginosa | 6.2 | - | Ciprofloxacin | 12.5 | - | [3] | |
| Series 3: Sulfonamide-Benzothiazole Analogues | |||||||
| Compound 66c | P. aeruginosa | 3.1-6.2 | - | Chloramphenicol | - | - | [3] |
| S. aureus | 3.1-6.2 | - | Sulphamethoxazole | - | - | [3] | |
| E. coli | 3.1-6.2 | - | [3] | ||||
| Series 4: 2-Azidobenzothiazoles | |||||||
| Compound 2d | E. faecalis | 8 | - | - | - | - | [4] |
| S. aureus | 8 | - | - | - | - | [4] | |
| Series 5: Benzothiazole Amide Derivatives | |||||||
| Compound A07 | S. aureus | 15.6 | - | - | - | - | [5] |
| E. coli | 7.81 | - | - | - | - | [5] | |
| K. pneumoniae | 3.91 | - | - | - | - | [5] |
Note: A lower MIC value indicates greater antimicrobial potency. A larger zone of inhibition diameter suggests greater susceptibility of the microorganism to the compound. Dashes (-) indicate that the data was not reported in the cited source.
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the validation of the antimicrobial activity of newly synthesized benzothiazoles.
Synthesis of Benzothiazole Derivatives
The synthesis of novel benzothiazole derivatives often involves multi-step reactions. A general and widely used method is the condensation of 2-aminothiophenols with various electrophilic reagents such as aldehydes, ketones, or acid chlorides.[6] For instance, the synthesis of 2-arylbenzothiazoles can be achieved by the reaction of 2-aminothiophenol with an appropriate aromatic aldehyde in the presence of an oxidizing agent. The resulting crude product is then purified using techniques like recrystallization or column chromatography. Characterization of the synthesized compounds is typically performed using spectroscopic methods such as IR, NMR (¹H and ¹³C), and mass spectrometry to confirm their chemical structures.[7]
In Vitro Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized concentration of microorganisms (typically 10⁵ CFU/mL).
-
Serial Dilution: The synthesized benzothiazole compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (usually 18-24 hours for bacteria and 48-72 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][8]
2. Agar Disc Diffusion Method for Zone of Inhibition (ZOI) Measurement:
This method is used to assess the susceptibility of a microorganism to an antimicrobial agent.
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Application of Discs: Sterile filter paper discs impregnated with a known concentration of the synthesized benzothiazole compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of ZOI: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[9]
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in antimicrobial drug discovery and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the discovery and validation of novel antimicrobial benzothiazoles.
Caption: Proposed mechanisms of antimicrobial action for benzothiazole derivatives.[10]
Concluding Remarks
The presented data underscores the significant potential of newly synthesized benzothiazole derivatives as a source of novel antimicrobial agents. The diverse chemical modifications possible on the benzothiazole scaffold allow for the fine-tuning of their biological activity.[6] Several of the highlighted compound series demonstrate potent activity against clinically relevant pathogens, with some exhibiting superior or comparable efficacy to standard antibiotics.[3] The proposed mechanisms of action, often involving the inhibition of essential bacterial enzymes, provide a solid foundation for further rational drug design and lead optimization.[10] Continued research in this area, focusing on structure-activity relationship (SAR) studies and in vivo validation, is crucial for translating these promising in vitro findings into clinically viable therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. jchr.org [jchr.org]
- 7. Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Benzothiazoles: A Comparative Analysis of Brominated and Chlorinated Derivatives' Biological Effects
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Biological Impact of Brominated versus Chlorinated Benzothiazoles
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry and industrial applications, valued for their broad spectrum of biological activities. The introduction of halogen atoms, such as bromine and chlorine, onto the benzothiazole scaffold can significantly modulate their physicochemical properties and, consequently, their biological effects. This guide provides a comprehensive comparison of the biological activities of brominated and chlorinated benzothiazoles, supported by experimental data, to inform future research and drug development endeavors.
Comparative Cytotoxicity and Genotoxicity
A pivotal study directly comparing the cytotoxic and genotoxic effects of 2-bromobenzothiazole (BrBT) and 2-chlorobenzothiazole (CBT) provides critical insights into the differential impact of halogenation. The study utilized a battery of assays to assess cell viability and DNA damaging potential in various cell lines.
Cytotoxicity Data
The half-maximal lethal concentration (LC50), a measure of acute toxicity, was determined for both compounds in bacterial and human cell lines. Lower LC50 values indicate higher cytotoxicity.
| Compound | Test System | LC50 (mg/L) |
| 2-Bromobenzothiazole (BrBT) | Salmonella typhimurium TA1535/pSK1002 | > 200 |
| Human Gastric Carcinoma Cells (MGC-803) | > 200 | |
| Human Lung Carcinoma Cells (A549) | > 200 | |
| 2-Chlorobenzothiazole (CBT) | Salmonella typhimurium TA1535/pSK1002 | 220 |
| Human Gastric Carcinoma Cells (MGC-803) | 250 | |
| Human Lung Carcinoma Cells (A549) | 270 |
Data sourced from a comprehensive genotoxicity and cytotoxicity evaluation of nine benzothiazoles.
Genotoxicity Assessment
The same study investigated the DNA-damaging potential of these compounds using the SOS/umu test in Salmonella typhimurium and the in vitro micronucleus test in human cancer cell lines.
| Compound | Genotoxic Effect (DNA Damage) | Cell Line |
| 2-Bromobenzothiazole (BrBT) | Induced DNA damage | MGC-803 |
| 2-Chlorobenzothiazole (CBT) | Induced DNA damage | MGC-803 and A549 |
These findings suggest that while both compounds exhibit genotoxic potential, 2-chlorobenzothiazole induced DNA damage in both human cell lines tested, whereas the effect of 2-bromobenzothiazole was observed only in the MGC-803 cell line in this particular study.
General Biological Activities of Halogenated Benzothiazoles
Beyond direct comparative studies, the broader literature indicates that both brominated and chlorinated benzothiazoles are scaffolds for developing compounds with a range of biological activities, including antimicrobial and anticancer properties. The specific halogen and its position on the benzothiazole ring are critical determinants of the compound's activity. For instance, structure-activity relationship studies have shown that the presence and position of electron-withdrawing groups like halogens can significantly influence the anticancer potency of benzothiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess the biological effects of halogenated benzothiazoles.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., brominated or chlorinated benzothiazoles) and a vehicle control. Include a positive control with a known cytotoxic agent. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining cytotoxicity using the MTT assay.
Genotoxicity Assessment: In Vitro Micronucleus Test
The in vitro micronucleus test is a genotoxicity assay that detects damage to chromosomes or the mitotic apparatus.
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage.
Procedure:
-
Cell Culture and Treatment: Culture human cells (e.g., MGC-803 or A549) and expose them to various concentrations of the test compounds for a suitable duration.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a fluorescence microscope.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control to determine the genotoxic potential of the compound.
Caption: Workflow for the in vitro micronucleus genotoxicity test.
Signaling Pathways and Mechanisms of Action
The biological effects of benzothiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise differential mechanisms of brominated versus chlorinated benzothiazoles are not fully elucidated, the general mechanisms for this class of compounds involve the induction of apoptosis (programmed cell death) and interference with key cancer-related pathways.
For example, some benzothiazole derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria. This can be triggered by cellular stress, including DNA damage.
Caption: Simplified signaling pathway for apoptosis induction.
Conclusion
The available experimental data indicates that both brominated and chlorinated benzothiazoles possess biological activity, including cytotoxicity and genotoxicity. The direct comparative data suggests that 2-chlorobenzothiazole may have a broader genotoxic effect across different cell lines compared to 2-bromobenzothiazole. However, it is crucial to note that the biological activity of halogenated benzothiazoles is highly dependent on the specific derivative and the biological system being tested. Further comprehensive comparative studies are warranted to fully elucidate the structure-activity relationships and the specific mechanisms of action of brominated versus chlorinated benzothiazoles. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such investigations.
In Vitro vs. In Vivo Efficacy of 2-Aminobenzothiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of various 2-aminobenzothiazole derivatives, with a focus on their anticancer properties. The presented data, supported by detailed experimental protocols and pathway visualizations, aims to facilitate further research and development of this promising class of compounds.
Quantitative Efficacy Comparison
The following tables summarize the in vitro cytotoxic activity and in vivo tumor growth inhibition of representative 2-aminobenzothiazole analogs, highlighting their potential as therapeutic agents.
In Vitro Cytotoxicity Data
This table presents the half-maximal inhibitory concentration (IC₅₀) values of various 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) |
| Compound 13 | EGFR | HCT116 (Colon) | 6.43 ± 0.72[1] |
| A549 (Lung) | 9.62 ± 1.14[1] | ||
| A375 (Melanoma) | 8.07 ± 1.36[1] | ||
| Compounds 14-18 | EGFR | PC3 (Prostate), MCF-7 (Breast), A549 (Lung), HCT-116 (Colon), MDA-MB-231 (Breast) | 0.315 - 2.66[1] |
| Compound 20 | VEGFR-2 | HCT-116 (Colon) | 7.44[1][2] |
| HepG2 (Liver) | 9.99[1][2] | ||
| MCF-7 (Breast) | 8.27[1][2] | ||
| Compound 21 | VEGFR-2 | HCT-116 (Colon) | 12.14[2] |
| HepG2 (Liver) | 10.34[2] | ||
| MCF-7 (Breast) | 11.21[2] | ||
| Compound 20 (from another study) | VEGFR-2 | HepG2, HCT-116, MCF-7 | 9.99, 7.44, 8.27 respectively[1] |
| Compound 4a | VEGFR-2 | HCT-116 (Colon) | 5.61[3] |
| HEPG-2 (Liver) | 7.92[3] | ||
| MCF-7 (Breast) | 3.84[3] | ||
| OMS5 | PI3Kγ (implicated) | A549 (Lung) | 61.03 |
| MCF-7 (Breast) | 38.45 | ||
| OMS14 | PI3Kγ (implicated) | A549 (Lung) | 26.09[4] |
| MCF-7 (Breast) | 22.13[4] | ||
| 2-(4-aminophenyl) benzothiazole (BTZ) | Not Specified | U251 (Glioma) | 3.5[5][6] |
| C6 (Glioma) | 4[5][6] | ||
| 2-aminobenzothiazole | Not Specified | HEp-2 (Laryngeal) | 5 (for 24h and 72h), 27 (for 48h)[7] |
In Vivo Antitumor Efficacy
This table summarizes the in vivo antitumor activity of select 2-aminobenzothiazole derivatives in preclinical animal models.
| Compound ID | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Compound 3 | MC38 Xenograft | Not Specified | 200 mg/kg (subcutaneous) | 62[1] |
| Compound 84 | MDA-MB-231 Xenograft | Not Specified | 30 mg/kg (once daily) | 59[1] |
| (R)-103 | Modified Tumor Xenograft | Not Specified | 10 mg/kg (subcutaneous, BID) | Significant arrest |
| 2-(4-aminophenyl) benzothiazole (BTZ) | C6 Glioma Xenograft | Rat | 10 mg/kg and 15 mg/kg (daily for 21 days) | Reduced tumor volume to 12% of control[5] |
Key Signaling Pathways
2-Aminobenzothiazole derivatives often exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate two of the most common pathways modulated by these compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2][8][10]
-
Compound Treatment: 2-aminobenzothiazole derivatives are dissolved in DMSO and serially diluted in cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.[2][8][10]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2][10]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[2][10]
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[10]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of 2-aminobenzothiazole compounds in a xenograft mouse model.[2]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.[2]
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.[2]
-
Tumor Growth and Randomization: Tumor volume is monitored regularly. When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[2]
-
Compound Administration: The test compound is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[2]
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers every few days, and the tumor volume is calculated using the formula: (Length × Width²)/2.[2]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight in the treated groups to the vehicle control group.[2][10]
Kinase Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of 2-aminobenzothiazole derivatives against a specific protein kinase.[4]
-
Assay Setup: In a 384-well plate, add the diluted test compound, the specific recombinant kinase, and its corresponding substrate in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Cell Treatment: Treat cells with the 2-aminobenzothiazole compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the evaluation of novel 2-aminobenzothiazole compounds.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Cytotoxicity assessment of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine on various cancer cell lines
A Comparative Guide to the Cytotoxicity of Benzothiazole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the cytotoxic potential of benzothiazole derivatives against various cancer cell lines. Direct experimental data for 5-Bromo-6-methyl-1,3-benzothiazol-2-amine was not publicly available at the time of this review. The data presented herein is a synthesis of findings for structurally related benzothiazole compounds to offer a valuable reference for researchers investigating this class of molecules.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including significant anticancer effects.[1] The versatility of the benzothiazole nucleus allows for extensive structural modifications, which can modulate the cytotoxic potency and selectivity against various cancer cell lines. This guide aims to provide an objective comparison of the performance of these derivatives, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Benzothiazole Derivatives
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor of a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value is indicative of a more potent compound. The following table summarizes the IC50 values for a selection of benzothiazole derivatives against various human cancer cell lines, showcasing the potential of this chemical class.
| Derivative Class/Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Thiourea Derivatives | |||
| IVe | EAC | Mouse Ehrlich Ascites Carcinoma | 10 - 24 |
| IVf | EAC | Mouse Ehrlich Ascites Carcinoma | 10 - 24 |
| IVh | EAC | Mouse Ehrlich Ascites Carcinoma | 10 - 24 |
| Vg | EAC | Mouse Ehrlich Ascites Carcinoma | 10 - 24 |
| IVe, IVf, IVh | MCF-7 | Breast Cancer | 15 - 30 |
| IVe, IVf, IVh | HeLa | Cervical Cancer | 33 - 48 |
| Pyridine-based Derivatives | |||
| 31 | ME-180 | Cervical Cancer | 4.01[2][3] |
| Indole-based Derivatives | |||
| 55 | HT-29 | Colon Cancer | 0.024[3] |
| 55 | H460 | Lung Cancer | 0.29[3] |
| 55 | A549 | Lung Cancer | 0.84[3] |
| 55 | MDA-MB-231 | Breast Cancer | 0.88[3] |
| 2-Aminobenzothiazole Derivatives | |||
| OMS5 | A549 | Lung Cancer | 22.13[4] |
| OMS5 | MCF-7 | Breast Cancer | 39.51[4] |
| OMS14 | A549 | Lung Cancer | 34.09[4] |
| OMS14 | MCF-7 | Breast Cancer | 61.03[4] |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43[5] |
| Compound 13 | A549 | Lung Cancer | 9.62[5] |
| Compound 13 | A375 | Malignant Melanoma | 8.07[5] |
| Compound 20 | HepG2 | Liver Cancer | 9.99[5] |
| Compound 20 | HCT-116 | Colon Carcinoma | 7.44[5] |
| Compound 20 | MCF-7 | Breast Cancer | 8.27[5] |
| Miscellaneous Derivatives | |||
| 6b | MCF-7 | Breast Cancer | 5.15[6] |
| 4 | MCF-7 | Breast Cancer | 8.64[6] |
| 5c | MCF-7 | Breast Cancer | 7.39[6] |
| 5d | MCF-7 | Breast Cancer | 7.56[6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]
Protocol:
-
Cell Seeding:
-
Cancer cells (e.g., A549, MCF-7, HCT-116) are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
The cells are cultured in a complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
The benzothiazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound.
-
Control wells should contain vehicle (e.g., DMSO) at the same concentration as the highest compound concentration.
-
The plates are then incubated for a specified period, typically 24, 48, or 72 hours.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[8]
-
The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method for detecting and differentiating between apoptotic and necrotic cells via flow cytometry.[12]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[12]
Protocol:
-
Cell Treatment and Harvesting:
-
Cells are seeded in 6-well plates and treated with the benzothiazole derivative at the desired concentrations for the specified time.
-
Both floating and adherent cells are collected. Adherent cells can be detached using a gentle, non-enzymatic method (e.g., EDTA) to maintain membrane integrity.[14]
-
The cells are then pelleted by centrifugation.
-
-
Cell Washing:
-
The cell pellet is washed once with cold 1X PBS.
-
The cells are then re-centrifuged and the supernatant is discarded.
-
-
Staining:
-
The cells are resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
100 µL of the cell suspension is transferred to a flow cytometry tube.[14]
-
5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) is added.[14]
-
5 µL of PI solution is added.[14]
-
The cells are gently mixed and incubated for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
400 µL of 1X Binding Buffer is added to each tube.
-
The samples are analyzed by flow cytometry as soon as possible.
-
The cell populations are identified as follows:
-
Annexin V-negative and PI-negative: Live, healthy cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. bosterbio.com [bosterbio.com]
Comparative Bioactivity Analysis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine and Related Compounds in Anticancer and Antimicrobial Assays
For Immediate Release
This guide provides a comprehensive cross-validation of the potential bioactivity of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine by comparing its anticipated performance with structurally similar benzothiazole derivatives and standard therapeutic agents. Due to a lack of publicly available data for the specific compound of interest, this analysis relies on experimental data from closely related analogues to forecast its efficacy in various assay systems. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. The 2-aminobenzothiazole scaffold, in particular, has been a focal point of extensive research. This guide synthesizes available preclinical data on bromo- and methyl-substituted 2-aminobenzothiazoles to provide a comparative overview of the potential cytotoxic and antimicrobial efficacy of this compound. The primary mechanisms of action for this class of compounds are believed to involve the induction of apoptosis in cancer cells, often through modulation of the PI3K/Akt/mTOR signaling pathway, and the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase.
Quantitative Bioactivity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for various 2-aminobenzothiazole derivatives and standard drugs against several human cancer cell lines and microbial strains. It is important to note that these values can vary between studies due to different experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzothiazole Derivatives and Standard Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical: this compound | Various | Data Not Available | - |
| 2-(4-Amino-3-methylphenyl)benzothiazole | MCF-7 (Breast) | ~0.02 | [1] |
| 2-(4-Aminophenyl)-6-bromobenzothiazole | Various | Potent Activity Reported | [2] |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | [3] |
| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | [3] |
| Substituted bromopyridine acetamide benzothiazole | A549 (Lung) | 0.044 | [3] |
| Pyrimidine based carbonitrile benzothiazole | Potent against 6 cancer cell lines | Data Not Available | [3] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.1 - 1.0 | Standard Reference |
| Cisplatin (Standard) | A549 (Lung) | 2.0 - 10.0 | Standard Reference |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzothiazole Derivatives and Standard Drugs
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical: this compound | Various | Data Not Available | - |
| Benzothiazole derivative with 7-bromo substitution | S. aureus | Potent Activity Reported | [4] |
| Benzothiazole derivative with 7-methyl substitution | E. coli | Potent Activity Reported | [4] |
| Sulfonamide analogues of benzothiazole | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [4] |
| Benzothiazole clubbed isatin derivatives | E. coli | 3.1 | [4] |
| Ciprofloxacin (Standard) | E. coli | 0.015 - 1 | Standard Reference |
| Fluconazole (Standard) | C. albicans | 0.25 - 2 | Standard Reference |
Experimental Protocols
Detailed methodologies for key experiments commonly used to assess the anticancer and antimicrobial activity of benzothiazole derivatives are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11]
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound and control antibiotics in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway implicated in the anticancer activity of 2-aminobenzothiazole derivatives and a general workflow for their bioactivity screening.
Caption: PI3K/Akt/mTOR pathway inhibition by 2-aminobenzothiazole derivatives.
Caption: General workflow for bioactivity screening of novel compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the therapeutic potential of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine against standard drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of benzothiazole derivatives, a promising class of compounds in anticancer research, against established standard-of-care drugs. Due to the limited publicly available data on the specific compound 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, this guide will focus on the broader class of benzothiazole derivatives, drawing upon published experimental data to illustrate their potential efficacy and mechanisms of action.
Data Presentation: In Vitro Efficacy
The following tables summarize the cytotoxic activity of representative benzothiazole derivatives against various cancer cell lines, benchmarked against standard chemotherapeutic agents.
Table 1: Cytotoxicity of Benzothiazole Derivatives in Human Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Benzothiazole Derivative 7l | HCT116 (Colon) | MTT | 72 | Value not specified, but showed ≤50% viability at 10 µM | [1][2] |
| Benzothiazole Derivative 7l | HeLa (Cervical) | MTT | 72 | Value not specified, but showed ≤50% viability at 10 µM | [1][2] |
| Benzothiazole Derivative 10s | HeLa (Cervical) | Not Specified | Not Specified | 0.45 | [3] |
| Benzothiazole Derivative 10s | HCT116 (Colon) | Not Specified | Not Specified | 0.70 | [3] |
| Benzothiazole Derivative 10s | PC-3 (Prostate) | Not Specified | Not Specified | 0.92 | [3] |
| Benzothiazole Derivative 10s | MDA-MB-231 (Breast) | Not Specified | Not Specified | 1.80 | [3] |
| AZD5438 (CDK2 Inhibitor) | HeLa, HCT116, PC-3, MDA-MB-231 | Not Specified | Not Specified | 10s was ~3-fold more potent | [3] |
| 1,5-Benzothiazepine 2c | Hep G-2 (Liver) | Not Specified | Not Specified | 3.29 ± 0.15 | [4] |
| Methotrexate | Hep G-2 (Liver) | Not Specified | Not Specified | 4.68 ± 0.17 | [4] |
| 1,5-Benzothiazepine 2j | DU-145 (Prostate) | Not Specified | Not Specified | 15.42 ± 0.16 | [4] |
| Methotrexate | DU-145 (Prostate) | Not Specified | Not Specified | 21.96 ± 0.15 | [4] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Kinase Inhibition
A significant body of research points to the inhibition of various protein kinases as a primary mechanism of action for the anticancer effects of benzothiazole derivatives.[1][3][5] These kinases are often crucial for cell cycle progression, DNA damage repair, and cell survival, and their dysregulation is a hallmark of many cancers.
Table 2: Kinase Inhibitory Activity of Benzothiazole Derivatives
| Compound/Drug | Target Kinase | IC₅₀ (nM) | Reference |
| Benzothiazole Derivative 10s | CDK2/cyclin A2 | 15.4 | [3] |
| AZD5438 | CDK2/cyclin A2 | ~46.2 | [3] |
| Benzothiazole Derivative SZM-1209 | RIPK1 | Kd = 85 | [5] |
| Benzothiazole Derivative SZM-1209 | RIPK3 | Kd > 10,000 | [5] |
Note: Kd (dissociation constant) is a measure of binding affinity.
Experimental Protocols
The data presented in this guide are based on standard preclinical assays for anticancer drug discovery.[6][7][8]
In Vitro Cell Viability and Cytotoxicity Assays
1. MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., a benzothiazole derivative) or a standard drug for a specified period (e.g., 72 hours).[1][2]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: This assay quantifies the amount of ATP present, which indicates the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.[7][9]
-
Protocol Outline:
-
Plate cells in 96-well plates and treat with compounds as described for the MTT assay.
-
After the incubation period, add the CellTiter-Glo® reagent to each well.
-
Mix to induce cell lysis and allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is directly proportional to the number of viable cells.
-
In Vivo Xenograft Models
1. Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.[10][11] The efficacy of a test compound is evaluated by its ability to inhibit tumor growth.[12]
2. Protocol Outline:
-
Cell Preparation: Culture human cancer cells to 80-90% confluency, harvest, and resuspend in a suitable medium (e.g., PBS or a mixture with Matrigel®) at a specific concentration (e.g., 5 x 10⁶ cells/100 µL).[10]
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[10]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[10]
-
Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control or standard drug according to a defined dosing schedule and route.
-
Efficacy Evaluation: Monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by a benzothiazole derivative.
Experimental Workflow Diagram
Caption: General workflow for preclinical anticancer drug discovery.
References
- 1. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Unveiling the Binding Affinity of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine Analogues for Phosphoinositide 3-Kinase Gamma (PI3Kγ)
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comprehensive comparison of the binding affinity of novel 2-aminobenzothiazole derivatives, exemplified by structures similar to 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, against the well-validated oncological target, Phosphoinositide 3-Kinase Gamma (PI3Kγ). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of this chemical scaffold against alternative inhibitors. The binding affinities are presented as IC50 values, and detailed experimental protocols for common kinase inhibition assays are provided to ensure reproducibility and aid in the design of future experiments.
Comparative Binding Affinities for PI3Kγ
The following table summarizes the in vitro inhibitory potencies of various 2-aminobenzothiazole derivatives and other known inhibitors against the PI3Kγ enzyme. A lower IC50 value indicates a higher binding affinity and greater potency.
| Compound Class | Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| 2-Aminobenzothiazole | Derivative 1 | PI3Kγ | 9.0 | [1] |
| Derivative 2 | PI3Kγ | 20 | [1] | |
| Compound 6 (benzothiazole moiety) | PI3Kγ | 1.0 (Ki) | [2] | |
| Non-Benzothiazole | IPI-549 | PI3Kγ | 16 | [2] |
| Duvelisib (PI3Kδ/γ dual inhibitor) | PI3Kγ | 27 | [2] | |
| Alpelisib (BYL719) | PI3Kγ | 290 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the critical evaluation and replication of binding affinity data. Below are protocols for two common and robust in vitro kinase inhibition assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay quantitatively measures the inhibition of kinase activity by detecting the phosphorylation of a substrate through a FRET-based signal.
Materials:
-
Recombinant human PI3Kγ enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate - PIP2)
-
Test compounds (2-aminobenzothiazole derivatives and other inhibitors)
-
Europium-labeled anti-phospho-substrate antibody (Donor fluorophore)
-
Allophycocyanin (APC)-labeled substrate (Acceptor fluorophore)
-
Stop solution (e.g., 10 mM EDTA)
-
384-well low-volume black plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the PI3Kγ enzyme and the lipid substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of stop solution containing the Europium-labeled antibody and APC-labeled substrate.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a pulsed excitation (e.g., at 340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable non-linear regression model.
Fluorescence Polarization (FP) Kinase Assay
This competitive binding assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Materials:
-
Recombinant human PI3Kγ enzyme
-
FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Fluorescently labeled tracer (a small molecule that binds to the kinase active site)
-
Test compounds
-
384-well low-volume black plates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in FP assay buffer.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound or DMSO to the wells of the plate.
-
Add 5 µL of the PI3Kγ enzyme solution.
-
Add 10 µL of the fluorescently labeled tracer solution.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Data Acquisition: Measure the fluorescence polarization (in mP units) using a microplate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the tracer's binding to the enzyme.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: A generalized workflow for in vitro kinase inhibition assays.
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
References
Comparative analysis of the anticancer mechanisms between benzothiazole and benzoxazole scaffolds
A deep dive into the mechanistic nuances of two privileged heterocyclic scaffolds in oncology drug discovery.
Benzothiazole and benzoxazole moieties are cornerstones in medicinal chemistry, forming the structural core of numerous compounds with potent anticancer properties. Their inherent structural similarities, differing by a single heteroatom (sulfur in benzothiazole, oxygen in benzoxazole), give rise to distinct electronic and conformational characteristics that translate into diverse and often complementary anticancer mechanisms. This guide provides a comprehensive comparative analysis of these two scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating their therapeutic potential.
Core Anticancer Mechanisms: A Tale of Two Heterocycles
Both benzothiazole and benzoxazole derivatives exert their anticancer effects through a variety of mechanisms, primarily centered around the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. However, the specific pathways and molecular targets they engage can differ, influencing their efficacy against various cancer types.
Benzothiazole scaffolds have demonstrated a broad spectrum of anticancer activities.[1] A significant number of derivatives function by inducing apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] This is often accompanied by cell cycle arrest, with different derivatives showing the ability to halt cell progression at the G1 or G2/M phases.[3][4] A notable mechanism for some benzothiazole compounds is the inhibition of crucial enzymes like carbonic anhydrase, which is often overexpressed in hypoxic tumors.[1]
Benzoxazole scaffolds , similarly, are potent inducers of apoptosis, predominantly through the mitochondrial pathway.[5] These compounds are also known to cause cell cycle arrest, frequently at the G0/G1 phase.[5] Some benzoxazole derivatives have been identified as inhibitors of key signaling molecules like those in the mTOR pathway, which is critical for cell growth and proliferation.[6]
Comparative Cytotoxicity: A Quantitative Overview
The in vitro cytotoxic activity of benzothiazole and benzoxazole derivatives has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. Below is a summary of representative data.
| Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole | Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | [5] |
| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | [5] | |
| Indole based hydrazine carboxamide | HT29 (Colon) | 0.015 | [5] | |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [5] | |
| Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8 | [5] | |
| Nitro-styryl containing benzothiazole | Pancreatic | 27 | [3] | |
| Nitro-substituted derivative | HepG2 (Liver) | 56.98 (24h) | [7] | |
| Fluorine-substituted derivative | HepG2 (Liver) | 59.17 (24h) | [7] | |
| Benzoxazole | N-methyl piperazinyl substituted derivative | MCF-7 (Breast) | 0.008 - 0.017 | [6] |
| N-methyl piperazinyl substituted derivative | MDA-231 (Breast) | 0.008 - 0.017 | [6] | |
| 3,4,5-trimethoxy substituted phenyl derivative | MCF-7 (Breast) | 0.10 | [8] | |
| 3,4,5-trimethoxy substituted phenyl derivative | A549 (Lung) | 0.13 | [8] | |
| 5-methylbenzo[d]oxazole derivative | HepG2 (Liver) | 3.22 | [9] | |
| 5-chlorobenzo[d]oxazole-based derivative | MCF-7 (Breast) | 4.75 | [9] | |
| 2-(4-tert-butylphenyl)-5-nitrobenzoxazole | A549 (Lung) | 17.41 | [10] | |
| 2-(4-tert-butylphenyl)-6-nitrobenzoxazole | A549 (Lung) | 20.50 | [10] |
Signaling Pathways and Mechanistic Visualization
The anticancer effects of benzothiazole and benzoxazole derivatives are underpinned by their modulation of complex intracellular signaling pathways.
Benzothiazole-Mediated Anticancer Pathways
Benzothiazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[2] The extrinsic pathway can be activated through death receptors, leading to the activation of caspase-8. Furthermore, some derivatives can induce cell cycle arrest by modulating the expression of key regulatory proteins.
Caption: Benzothiazole anticancer signaling pathways.
Benzoxazole-Mediated Anticancer Pathways
Benzoxazole derivatives primarily induce apoptosis via the intrinsic pathway, initiated by mitochondrial stress. This leads to the activation of the caspase cascade, culminating in apoptosis. They also frequently cause cell cycle arrest in the G0/G1 phase, preventing cancer cell proliferation.
Caption: Benzoxazole anticancer signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of benzothiazole and benzoxazole anticancer activity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (benzothiazole or benzoxazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11][12][13]
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to distinguish cells in G0/G1, S, and G2/M phases.[1][2]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[14][15][16][17]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.[18][19][20][21]
Conclusion
Both benzothiazole and benzoxazole scaffolds are undeniably valuable in the development of novel anticancer agents. While they share common mechanistic ground in their ability to induce apoptosis and cell cycle arrest, the nuances in their preferred signaling pathways and molecular targets offer a rich landscape for drug design. Benzothiazoles present a broader range of reported mechanisms, including enzyme inhibition, which may offer advantages in specific cancer contexts like hypoxic tumors. Benzoxazoles, with their potent induction of apoptosis and effects on crucial growth pathways like mTOR, also hold significant promise. The choice between these scaffolds will ultimately depend on the specific cancer type being targeted and the desired mechanistic profile of the therapeutic agent. Further head-to-head comparative studies and the elucidation of novel molecular targets will continue to refine our understanding and unlock the full therapeutic potential of these remarkable heterocyclic compounds.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-breast cancer activity, and molecular modeling of some benzothiazole and benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. static.igem.org [static.igem.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. blog.cellsignal.com [blog.cellsignal.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, a halogenated thiazole derivative. Adherence to these procedures is crucial for minimizing health risks and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
Assumed Hazard Classification:
| Hazard Category | Potential Effects | Precautionary Actions |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] May cause an allergic skin reaction.[1] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.[4] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Avoid breathing dust or vapors. Use only in a well-ventilated area or under a chemical fume hood.[3][5] |
| Environmental Hazards | Potentially harmful to aquatic life.[5] | Avoid release to the environment. Do not dispose of down the drain.[4][5] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[4]
-
Body Protection: A laboratory coat must be worn.[4]
-
Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[4]
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal service.[5] This compound must be treated as halogenated organic waste .[4][6]
1. Waste Segregation:
-
Collect waste containing this compound separately from non-halogenated organic waste, aqueous waste, and other incompatible waste streams.[6][7]
-
Solid waste (e.g., contaminated filter paper, gloves, weighing paper) should be collected in a designated container for solid halogenated organic waste.[5]
-
Liquid waste (e.g., solutions containing the compound) should be collected in a separate, dedicated container for liquid halogenated organic waste.[5][8]
2. Container Management:
-
Use a sturdy, leak-proof container made of a compatible material (e.g., high-density polyethylene).[9]
-
The container must have a secure, tightly fitting lid and be kept closed at all times except when adding waste.[9][10]
-
Ensure the container is clearly and accurately labeled as soon as the first drop of waste is added.[11]
3. Labeling:
-
The label must include the words "Hazardous Waste".[10]
-
The full chemical name, "this compound," must be written out. Do not use abbreviations or chemical formulas.[11][12]
-
For liquid waste, indicate the approximate concentration and volume of the compound.[5][10]
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[4]
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[8][9]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[12]
-
The waste will be handled by a licensed professional waste disposal service for final treatment, likely through incineration at a regulated facility.[6]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
1. Evacuate and Secure:
-
Alert personnel in the immediate area and restrict access.[4]
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS department.[10]
2. Containment and Cleanup:
-
For small solid spills, carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container.[13]
-
For small liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2][10] Do not use combustible materials like paper towels for initial absorption.[4][10]
-
Collect the absorbent material and place it into the designated solid hazardous waste container.[2]
3. Decontamination:
-
Thoroughly clean the spill area with soap and water.[10]
-
Collect all decontamination materials, such as wipes and gloves, as solid hazardous waste.[5]
4. Reporting:
-
Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ethz.ch [ethz.ch]
- 10. benchchem.com [benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Operational Guide for Handling 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar hazardous chemicals. Always consult your institution's specific safety protocols and a certified waste disposal contractor.
Hazard Profile and Personal Protective Equipment (PPE)
Based on data from analogous brominated and thiazole-containing organic molecules, this compound is presumed to present several hazards. The necessary personal protective equipment is outlined below.
| Hazard Category | Potential Hazard | Recommended PPE |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | Chemical-resistant gloves (Nitrile for splash protection, consider Butyl or Neoprene for extended handling), lab coat, and appropriate protective clothing to prevent skin exposure. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Safety goggles or safety glasses with side shields. A face shield may be necessary for splash hazards. |
| Acute Toxicity (Inhalation) | May cause respiratory irritation. | Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
| Aquatic Hazard | Potentially harmful to aquatic life. | Avoid release to the environment. |
Note: While disposable nitrile gloves provide short-term splash protection, they have poor resistance to some halogenated hydrocarbons and amines.[2][3] For prolonged or direct contact, consider more robust options like butyl or neoprene gloves and consult the manufacturer's chemical resistance guide.[4][5]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation : Before handling the compound, ensure that the designated workspace (preferably a certified chemical fume hood) is clean and uncluttered.[6] Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are inspected for any defects.
-
Weighing and Transfer : Handle the solid compound carefully to minimize dust generation. Use a spatula for transfers. If possible, use a balance with a draft shield.
-
Experimental Procedure : Conduct all experimental work within the chemical fume hood. Keep all containers with the compound sealed when not in use.
-
Decontamination : After handling, decontaminate the work surface with an appropriate solvent (e.g., ethanol or acetone) and collect the cleaning materials as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat and eye protection.
-
Personal Hygiene : Wash your hands thoroughly with soap and water after removing your gloves, even if there was no known contact with the chemical.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are imperative to protect the environment and comply with regulations.
-
Waste Segregation : All materials contaminated with this compound must be disposed of as halogenated organic waste .[7] This includes:
-
Unused or excess chemical.
-
Reaction byproducts.
-
Contaminated lab supplies (e.g., pipette tips, filter paper, gloves, and cleaning materials).
-
-
Waste Containers : Use a dedicated, clearly labeled, and sealed container for halogenated organic waste.[6][7] Do not mix this waste with non-halogenated organic or other waste streams.[7]
-
Spill Management :
-
Small Spills : Use an inert absorbent material like vermiculite or sand to contain the spill.[1] Carefully collect the absorbed material and place it in the designated halogenated waste container.
-
Large Spills : Evacuate the area and contact your institution's emergency response team.
-
-
Final Disposal : Arrange for the disposal of the sealed hazardous waste container through your institution's licensed hazardous waste disposal service.[8] Ensure you provide a complete list of the container's contents.
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
